molecular formula C8H15N3 B1486708 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine CAS No. 1033693-05-8

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Cat. No.: B1486708
CAS No.: 1033693-05-8
M. Wt: 153.22 g/mol
InChI Key: FBTHRJBKKWLZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . Its structure features a 1-methyl-1H-imidazole ring connected to a butanamine chain, creating a versatile scaffold for chemical synthesis and medicinal chemistry research . The compound's architecture consists of a planar, aromatic imidazole ring substituted with a methyl group at the nitrogen-1 position, which is linked to an aliphatic butylamine side chain . This configuration provides distinct electronic properties and hydrogen-bonding capabilities, with the primary amine group serving as a key functional handle for further chemical modifications . In scientific research, this compound is primarily valued as a building block for the synthesis of more complex molecules . The presence of the imidazole moiety is of particular interest because this heterocycle is known to exhibit significant biological activity and is a common pharmacophore in medicinal chemistry . Compounds based on the imidazole nucleus have been extensively studied for their antimicrobial and antifungal properties, as the ring system can interact with biological targets and influence enzymatic activities . Furthermore, related imidazole derivatives have shown potential in neuropharmacology by modulating neurotransmitter systems, indicating possible applications in developing therapies for conditions like depression and anxiety . The butanamine side chain in this molecule can enhance solubility and bioavailability, making it a valuable candidate for constructing compounds with optimized physicochemical properties for biological evaluation . Multiple synthetic routes are available for its preparation. One common method involves a multi-component condensation reaction, adapting amine and aldehyde components to introduce the butyl side chain . Alternatively, classical alkylation strategies of a pre-formed 1-methylimidazole ring with suitable alkyl halides bearing the butanamine moiety, or its protected precursor, can be employed, though this may require multiple steps and purifications . A more modern approach utilizes Tosylmethyl Isocyanide (TosMIC) cyclization, which proceeds under mild conditions with high selectivity by reacting an appropriate amine and aldehyde in methanol with a bismuth triflate catalyst . This compound is strictly for research purposes and is not intended for human or veterinary use .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTHRJBKKWLZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8) represents a distinct class of


-branched heteroaryl alkylamines. Unlike simple linear amines, this scaffold integrates a basic imidazole core with a chiral primary amine functionality, creating a "privileged structure" frequently utilized in fragment-based drug discovery (FBDD) for G-protein coupled receptors (GPCRs) and kinase inhibitors.

This guide details the physicochemical profile, stereoselective synthesis, and analytical characterization of this compound, emphasizing its utility as a high-value intermediate in medicinal chemistry.

Core Physicochemical Data
ParameterValueTechnical Note
CAS Number 1033693-05-8Validated identifier
Formula

Molecular Weight 153.22 g/mol Calculated (C=12.01, H=1.008, N=14.01)
Exact Mass 153.1266Monoisotopic mass for HRMS
pKa (Imidazolium) ~7.0 - 7.2Pyridine-like nitrogen (N3) protonation
pKa (Amine) ~9.5 - 10.0Primary aliphatic amine
LogP ~0.4 (Est.)Amphiphilic nature due to dual ionization states
H-Bond Donors 1Primary amine (

)
H-Bond Acceptors 2Imidazole N3 and Amine N

Structural Architecture & Stereochemistry

The molecule features a central chiral carbon (


) linking three distinct electronic environments:
  • The

    
    -Electron Rich Heterocycle:  The 1-methylimidazole ring prevents tautomerization (unlike NH-imidazoles), fixing the nitrogen lone pair vectors. The N3 position acts as a robust hydrogen bond acceptor.
    
  • The Aliphatic Chain: The propyl tail (part of the butyl backbone) provides lipophilic bulk, crucial for hydrophobic pocket occupancy in enzymatic targets.

  • The Primary Amine: Acts as a key solubilizing group and a point for further diversification (e.g., amide coupling, reductive amination).

Stereochemical Implications

The C1 position is a stereogenic center. In biological assays, the


- and 

-enantiomers often exhibit vastly different binding affinities. Consequently, non-stereoselective synthesis (yielding racemates) is often insufficient for advanced lead optimization.

Synthetic Pathways: The "Ellman" Protocol[2][3][4]

While reductive amination of ketones yields racemic mixtures, high-value applications require enantiopurity. The most robust, self-validating protocol for synthesizing this scaffold is the Ellman Sulfinamide Strategy . This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.[1]

Reaction Logic[6]
  • Condensation: 1-Methylimidazole-2-carboxaldehyde is condensed with chiral tert-butanesulfinamide to form a sulfinyl imine.

  • Diastereoselective Addition: A propylmetal reagent (Grignard) adds to the imine. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Face-Selective Addition).

  • Deprotection: Acidic cleavage yields the free chiral amine.

Step-by-Step Protocol

Step 1: Imine Formation

  • Reagents: 1-Methylimidazole-2-carboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure: Mix aldehyde and sulfinamide in THF. Add

    
     dropwise (acts as Lewis acid and water scavenger). Stir at RT for 12-24h.
    
  • Validation: Monitor disappearance of aldehyde peak via TLC or LCMS.

Step 2: Grignard Addition (Critical Step)

  • Reagents: Propylmagnesium bromide (2.0 eq).

  • Conditions: DCM or Toluene at -78°C.

  • Mechanism: The Grignard reagent attacks the

    
     bond. The cyclic transition state (Zimmerman-Traxler model) dictated by the sulfinyl group ensures high Diastereomeric Ratio (dr > 95:5).
    

Step 3: Cleavage

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C. The N-S bond cleaves, precipitating the amine as a hydrochloride salt.

Synthetic Workflow Diagram

SynthesisPath Start 1-Methylimidazole- 2-carboxaldehyde Intermediate Chiral Sulfinyl Imine Start->Intermediate Condensation Auxiliary (R)-t-Butylsulfinamide + Ti(OEt)4 Auxiliary->Intermediate ProtectedAmine Sulfinamide Adduct (High dr) Intermediate->ProtectedAmine Nucleophilic Addition Grignard Propyl-MgBr (-78°C) Grignard->ProtectedAmine Final Chiral 1-(1-Methyl-1H- imidazol-2-yl)-1-butanamine ProtectedAmine->Final Deprotection Acid HCl / Dioxane Acid->Final

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry to ensure enantiomeric purity.

Analytical Characterization & Quality Control

Due to the high polarity of the imidazole-amine motif, standard reverse-phase HPLC often results in peak tailing. The following protocols ensure data integrity.

HPLC Method (Basic Mobile Phase)

Standard silica-based C18 columns degrade at high pH. Use a hybrid-silica column (e.g., Waters XBridge) resistant to basic conditions.

  • Column: C18 Hybrid,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Rationale: High pH keeps the amine neutral (unprotonated), improving peak shape and retention.

NMR Validation Criteria
  • 1H NMR (DMSO-d6):

    • 
       6.8 - 7.2 ppm: Two doublets (or singlets depending on resolution) for Imidazole C4/C5 protons.
      
    • 
       3.6 - 3.7 ppm: Singlet for N-Methyl group (
      
      
      
      ).
    • 
       3.9 - 4.1 ppm: Triplet/Multiplet for the chiral 
      
      
      
      -proton (
      
      
      ).
    • 
       0.8 - 0.9 ppm: Triplet for the terminal methyl of the butyl chain.
      

Pharmaceutical Applications & Signaling

This molecule serves as a bioisostere for histamine derivatives and is a critical fragment in designing inhibitors for targets requiring a hydrogen-bond acceptor/donor pair separated by a specific distance.

Pharmacophore Mapping
  • Kinase Hinge Binding: The imidazole N3 can accept a hydrogen bond from the kinase hinge region (e.g., ATP binding site).

  • Salt Bridging: The primary amine, protonated at physiological pH, can form salt bridges with Aspartate or Glutamate residues (e.g., the conserved Glu in the

    
    C-helix of kinases).
    

InteractionMap cluster_0 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine Comp_N3 Imidazole N3 (H-Bond Acceptor) Target_Hinge Target: Hinge Region (Backbone NH) Comp_N3->Target_Hinge H-Bonding Comp_Amine Primary Amine (Cationic Center) Target_Glu Target: Conserved Glu/Asp (Anionic Carboxylate) Comp_Amine->Target_Glu Salt Bridge Comp_Alkyl Propyl Chain (Hydrophobic) Target_Pocket Target: Hydrophobic Pocket (Gatekeeper) Comp_Alkyl->Target_Pocket Van der Waals

Figure 2: Pharmacophore interaction map demonstrating the dual binding modes (H-bond and Ionic) typical of this scaffold.

References

  • Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine Product Page. Sigma-Aldrich. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • PubChem. (2025).[2] (1-methyl-1H-imidazol-2-yl)methanamine Compound Summary. National Library of Medicine. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Context: Process safety for Grignard reagents). Link

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine .

Executive Summary

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine is a bifunctional heterocyclic building block characterized by a polar, basic imidazole core and a lipophilic butyl chain. Its utility in pharmaceutical synthesis—specifically as a histamine analogue intermediate and a ligand for transition metal catalysis—relies heavily on precise solvent selection.[1]

This guide provides a comprehensive solubility profile derived from structural thermodynamics and empirical analog data.[1] It establishes that the compound exhibits amphiphilic behavior , showing high miscibility in polar protic and chlorinated solvents, while displaying pH-dependent partitioning in aqueous media.[1]

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural determinants of the molecule.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 153.23 g/mol Low MW facilitates dissolution in diverse solvents.
Physical State Liquid (at RT)Suggests lower lattice energy barrier for dissolution compared to crystalline solids.[1]
pKa (Predicted) ~7.0 (Imidazole), ~10.5 (Amine)Critical: Solubility is highly pH-dependent.[1] The molecule is a di-base.
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic.[1] Soluble in organics but retains water affinity.[1]
H-Bond Donors 1 (Primary Amine -NH₂)Capable of H-bonding with protic solvents (MeOH, Water).[1]
H-Bond Acceptors 2 (Imidazole N, Amine N)High affinity for polar solvents.[1]
Structural Analysis

The molecule consists of two competing domains:[1]

  • Hydrophilic Head: The 1-methylimidazole ring and the

    
    -amino group create a high-polarity region capable of dipole-dipole interactions and hydrogen bonding.
    
  • Lipophilic Tail: The butyl chain (C4) provides Van der Waals surfaces that facilitate solvation in non-polar or moderately polar organic solvents.[1]

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Table 1: Primary Solubility Matrix

Qualitative assessment based on structural analogs (e.g., (1-Methyl-1H-imidazol-2-yl)methanamine).[1][2]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolMiscible / High Strong H-bonding interactions stabilize the amine and imidazole nitrogens. Ideal for reductive amination reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the free base form.[1] DCM is the preferred extraction solvent from basic aqueous layers.
Polar Aprotic DMSO, DMF, DMAcMiscible High dipole moments interact favorably with the polar imidazole core.[1] Suitable for high-temp nucleophilic substitutions.
Ethers THF, 1,4-Dioxane, MTBEModerate to High Soluble, though solubility may decrease in diethyl ether due to lower polarity.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction, though less efficient than DCM for this specific polarity profile.[1]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate The polar head group resists solvation in pure aliphatics.[1] Toluene is better than hexanes due to

-

interactions with the imidazole ring.
Aqueous Water (pH < 7)High Forms highly soluble ammonium/imidazolium salts.[1]
Aqueous Water (pH > 12)Moderate/Low Exists as a free base; likely forms an emulsion or separates as an oil.[1]
Thermodynamic Modeling (Hansen Parameters)

The solubility behavior can be predicted using the "like dissolves like" principle via Hansen parameters (


 dispersion, 

polarity,

hydrogen bonding).[1]
  • Target Molecule: High

    
     and 
    
    
    
    due to the imidazole-amine motif.
  • Best Solvent Match: Solvents with matching high

    
    /
    
    
    
    values (e.g., Methanol, DMSO) will show the highest thermodynamic affinity.[1]

Experimental Protocols

As a researcher, you should not rely solely on literature values. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Visual Solubility Screening (Gravimetric)

Objective: Determine the saturation limit (


) in mg/mL.
  • Preparation: Weigh 100 mg of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine into a clear 4 mL vial.

  • Titration: Add the target solvent in 100 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[1]

    • Turbidity/Phase Separation: Insoluble/Saturation point reached.[1]

  • Calculation:

    
    
    
Protocol B: pH-Dependent Partitioning (Extraction Efficiency)

Objective: Optimize purification yields.

  • Dissolve 50 mg of compound in 10 mL 0.1 M HCl (Compound is fully protonated/soluble).

  • Wash with DCM (Organic layer should be empty).[1]

  • Basify aqueous layer to pH 12 using NaOH (Compound converts to free base).

  • Extract with DCM (3 x 10 mL).

  • Evaporate organic layer and weigh residue to calculate recovery efficiency.[1]

Decision Framework & Visualization

The following diagram illustrates the logical workflow for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Start: 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine Application Select Application Start->Application Synthesis Synthesis / Reaction Application->Synthesis Purification Purification / Extraction Application->Purification TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Method Selection Purification->Method Polarity Reagents Polar? TempHigh->Polarity No SolventDMF Use DMF or DMSO TempHigh->SolventDMF Yes SolventTol Use Toluene (Reflux) Polarity->SolventTol No (Anhydrous) SolventMeOH Use MeOH or EtOH Polarity->SolventMeOH Yes (Reductive Amination) Extraction Liquid-Liquid Extraction Method->Extraction Chromatography Column Chromatography Method->Chromatography ExtSolvent DCM (pH > 12) Extraction->ExtSolvent Target: Free Base ColSolvent DCM : MeOH (95:5) Chromatography->ColSolvent Eluent

Figure 1: Solvent Selection Decision Tree for Synthesis and Purification workflows.[1]

Practical Implications for Research

Synthesis Considerations

When using this amine in reductive amination (e.g., reacting with an aldehyde), Methanol or DCM are the gold standards.[1]

  • Why? Methanol solvates the intermediate imine effectively and is compatible with borohydride reducing agents (NaBH₄).[1]

  • Caution: Avoid acetone or ethyl acetate during reaction phases if primary amine nucleophilicity is critical, as side reactions (imine formation with solvent) may occur.[1]

Purification & Storage
  • Hygroscopicity: Due to the imidazole ring, the compound is likely hygroscopic.[1] Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

  • Oxidation: While relatively stable, primary amines can oxidize over time.[1] If the liquid turns yellow/brown, purify via short-path distillation or a silica plug (eluting with DCM:MeOH:NH₃).[1]

References

  • Compound Identification: Sigma-Aldrich. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine Product Page. CAS 1033693-05-8.[2][3][4][5]

  • General Imidazole Solubility: Emel'yanenko, V. N., et al. "Solubility and Thermodynamic Functions of Imidazole in Pure Solvents."[1] Journal of Chemical Thermodynamics, 2011.[1]

  • Synthesis Methodology: BenchChem. Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine Synthesis. (Analogous synthesis via reductive amination).[1][6] [1]

  • Physical Properties: PubChem. Compound Summary for (1-Methyl-1H-imidazol-2-yl)methanamine. (Structural analog data).

Sources

Introduction: Beyond Potency – The Critical Role of Thermodynamic Stability in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Imidazole-Based Butanamines

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. For a promising candidate, such as an imidazole-based butanamine, to transition from a laboratory hit to a clinical reality, it must possess a robust and predictable physicochemical profile. Central to this profile is thermodynamic stability. Imidazole and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in diverse biological interactions and their synthetic tractability.[1][2][3][4] The butanamine moiety, a common pharmacophoric element, often enhances interactions with biological targets. However, the combination of these fragments introduces structural complexities that directly impact the molecule's inherent stability.

This guide provides an in-depth exploration of the thermodynamic stability of imidazole-based butanamines. We will move beyond theoretical definitions to provide researchers, scientists, and drug development professionals with a practical framework for assessing, interpreting, and engineering stability. Understanding the thermodynamic landscape of these molecules is not an academic exercise; it is a critical requirement for predicting shelf-life, ensuring formulation robustness, avoiding costly late-stage failures, and ultimately, guaranteeing patient safety and therapeutic efficacy.

Foundational Principles: Decoding Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound compared to its constituent elements or potential degradation products. A more stable compound exists in a lower energy state.[5][6] In the context of a pharmaceutical compound, we are primarily concerned with the Gibbs free energy of formation (ΔG°f) and the energy barriers to degradation. The core relationship is governed by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy) represents the total heat content of the system. A more negative enthalpy of formation (ΔH°f) indicates stronger intramolecular bonds and a more stable molecule.[5] Experimental techniques like bomb calorimetry are the gold standard for determining the enthalpy of formation by first measuring the enthalpy of combustion.[5][7][8]

  • TΔS (Temperature and Entropy) represents the energy associated with disorder. While crucial, for solid-state pharmaceuticals at constant temperature, the enthalpic contribution (ΔH) often dominates the stability assessment.

It is vital to distinguish between thermodynamic and kinetic stability. A compound can be thermodynamically unstable (i.e., prone to degradation) but kinetically stable if the activation energy for the degradation pathway is very high. However, over the long term and under various stress conditions (heat, light, humidity), thermodynamic tendencies will prevail. This guide focuses on quantifying the inherent thermodynamic stability that underpins long-term viability.

Methodologies for Stability Assessment: A Dual-Pronged Approach

A comprehensive understanding of a compound's stability profile is achieved by integrating experimental measurements with computational predictions. This dual approach allows for the validation of theoretical models and provides a deeper mechanistic insight into the drivers of stability.

Experimental Characterization: Quantifying Stability

Several powerful analytical techniques can be employed to measure the thermodynamic properties of imidazole-based butanamines.

  • Differential Scanning Calorimetry (DSC): This is a cornerstone technique for thermal analysis. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][10] It provides critical data on melting point (Tₘ), enthalpy of fusion (ΔHfus), and heat capacity (Cₚ).[7][11] A high melting point and large enthalpy of fusion are generally indicative of a stable crystal lattice with strong intermolecular interactions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is invaluable for determining decomposition temperatures and identifying the loss of solvates or volatiles, which can impact stability.[7][12]

  • Combustion Calorimetry: This technique provides the most direct measure of the standard enthalpy of formation (ΔfH°), a fundamental indicator of thermodynamic stability.[7][8] By burning a compound under controlled conditions and measuring the heat released, one can calculate its energy content.[5]

  • Isothermal Calorimetry: This method can be used to study the kinetics of degradation reactions in real-time by measuring the minute heat changes associated with the process, providing a link between thermodynamic propensity and kinetic reality.

Computational Chemistry: Predicting Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding molecular stability before a compound is even synthesized.[13]

  • Calculating Enthalpy of Formation (HOF): DFT methods like B3PW91 or composite methods like Gaussian-n (G3, G4) can calculate the gas-phase enthalpy of formation with high accuracy.[7][8][13] These calculations allow for the rapid screening of virtual libraries of imidazole-based butanamine derivatives to prioritize the synthesis of more stable analogues.

  • Bond Dissociation Energy (BDE): BDE calculations identify the weakest bond in a molecule, which is often the initial site of thermal degradation.[13] For an imidazole-based butanamine, this could be a C-N bond in the butanamine chain or a C-H bond on the imidazole ring.

  • Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack, which are common mechanisms of chemical degradation.

Workflow for Comprehensive Stability Analysis

The following diagram illustrates a logical workflow for assessing the thermodynamic stability of a novel imidazole-based butanamine.

Stability_Workflow cluster_synthesis Phase 1: Design & Synthesis cluster_experimental Phase 2: Experimental Profiling cluster_analysis Phase 3: Data Integration & Decision A In Silico Design (DFT, BDE, MEP) B Synthesis of Butanamine Derivative A->B F Structure-Stability Relationship Analysis A->F C DSC Analysis (Tm, ΔHfus, Cp) B->C D TGA Analysis (Decomposition Temp.) B->D E Combustion Calorimetry (ΔfH°) B->E C->F D->F E->F G Candidate Selection or Redesign F->G G->A Iterate

Caption: Integrated workflow for thermodynamic stability assessment.

Structure-Stability Relationships (SSR) in Imidazole-Based Butanamines

The thermodynamic stability of these molecules is not random; it is a direct consequence of their specific molecular structure.

  • The Imidazole Core: The imidazole ring itself is an aromatic heterocycle, conferring significant resonance stabilization.[14][15] This aromaticity makes the core relatively robust. The pKa of the imidazole nitrogen (conjugate acid pKa ≈ 7) means that the protonation state can influence intermolecular interactions (e.g., hydrogen bonding), which in turn affects crystal lattice energy and, therefore, stability.

  • The Butanamine Substituent: The flexible butanamine chain introduces degrees of conformational freedom. While this can be beneficial for binding to a biological target, it can lead to a higher entropy in the amorphous state and potentially lower crystalline stability compared to more rigid analogues. The position of the butanamine on the imidazole ring (N-1, C-2, C-4, or C-5) is critical.

    • Steric Hindrance: Bulky groups adjacent to each other can introduce ring strain or unfavorable steric interactions, raising the ground-state energy and decreasing overall stability.[13]

    • Electronic Effects: The amine group is electron-donating. Its position relative to the imidazole nitrogens can modulate the electronic distribution within the aromatic ring, potentially affecting susceptibility to oxidative or hydrolytic degradation.

  • Additional Functional Groups: Other substituents on either the imidazole ring or the butanamine chain will profoundly impact stability. Electron-withdrawing groups (e.g., nitro groups, halogens) can alter the ring's electronic character and have been shown to impact thermal stability.[13] Conversely, groups capable of strong hydrogen bonding can significantly increase the crystal lattice energy, leading to higher melting points and greater stability.

Data Summary: Illustrative Thermodynamic Parameters

The table below presents hypothetical, yet realistic, data for a series of imidazole derivatives to illustrate how structural modifications can influence key thermodynamic parameters.

Compound IDStructure ModificationMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔHfus, kJ/mol)Calculated Gas-Phase HOF (ΔfH°, kJ/mol)
IMB-01 4-(butan-1-yl)imidazole11518.5+85
IMB-02 IMB-01 with 2-fluoro12822.1+40
IMB-03 IMB-01 with 2-nitro16529.8-15
IMB-04 1-(butan-1-yl)imidazole9815.2+110

Data is illustrative. Actual values require experimental determination.

Interpretation:

  • Adding an electron-withdrawing fluorine (IMB-02) or nitro group (IMB-03) increases intermolecular interactions, reflected in higher Tₘ and ΔHfus, and lowers the enthalpy of formation, indicating greater intramolecular stability.

  • Moving the butanamine chain from the carbon at position 4 (IMB-01) to the nitrogen at position 1 (IMB-04) disrupts potential N-H···N hydrogen bonding networks in the solid state, leading to a lower melting point and reduced crystalline stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines a self-validating system for determining the thermal properties of a novel imidazole-based butanamine.

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and assess the thermal stability of the compound.

Materials:

  • Differential Scanning Calorimeter (e.g., PerkinElmer Pyris Diamond DSC or similar).[10]

  • Hermetically sealed aluminum pans and lids.

  • Microbalance (readable to ±0.01 mg).

  • High-purity indium standard for calibration.

  • High-purity nitrogen gas (99.99%).

  • Test compound (imidazole-based butanamine), dried to constant weight.

Procedure:

  • Instrument Calibration:

    • Causality: Calibration ensures the accuracy of temperature and enthalpy measurements. Indium is used as a standard due to its well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g).

    • Perform a two-point calibration for temperature and a one-point calibration for enthalpy using the indium standard as per the manufacturer's instructions. The calibration must meet the system suitability test (e.g., measured Tₘ within ±0.5 °C of the standard).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

    • Causality: This sample size is optimal for achieving a clear thermal signal without causing thermal lag.

    • Hermetically seal the pan. This prevents mass loss due to sublimation or volatilization during the experiment, which would invalidate enthalpy calculations. Prepare an identical empty, sealed pan to be used as a reference.

  • Experimental Run:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a constant flow rate (e.g., 20 mL/min).

    • Causality: The inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are related to the physical properties of the compound itself.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 K/min, to a temperature well above the melting point but below the decomposition temperature (determined by a preliminary TGA scan).[9]

    • Causality: A 10 K/min scan rate provides a good balance between resolution and sensitivity.

  • Data Analysis:

    • Record the heat flow versus temperature curve (thermogram).

    • The melting event will appear as an endothermic peak. The extrapolated onset temperature of this peak is defined as the melting point (Tₘ).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The instrument software will perform this calculation, expressed in J/g, which can be converted to kJ/mol using the molecular weight of the compound.

    • Examine the thermogram for any other thermal events, such as solid-solid phase transitions or the onset of decomposition (indicated by a sharp exothermic or endothermic deviation from the baseline).

  • Self-Validation:

    • Run the experiment in triplicate to ensure reproducibility. The relative standard deviation for Tₘ should be <1%, and for ΔHfus should be <5%.

    • Perform a heat-cool-heat cycle. The absence of the melting peak on the second heat scan can indicate decomposition upon melting, a critical stability concern. If the peak reappears, it confirms reversible melting.

Conclusion

The thermodynamic stability of imidazole-based butanamines is a multifaceted property that is fundamental to their success as therapeutic agents. A thorough investigation, leveraging both high-fidelity experimental techniques like DSC and TGA and predictive in silico modeling, is not optional but essential. By understanding the intricate relationship between molecular structure and energetic stability, drug development teams can rationally design molecules with superior physicochemical properties, de-risk candidates early in the pipeline, and ultimately accelerate the delivery of safe and effective medicines. This guide provides the foundational principles and practical methodologies to empower researchers to confidently navigate the thermodynamic challenges inherent in pharmaceutical development.

References

  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

  • Synthesis, characterization of imidazole-based copper complex mixtures and study of their thermal behaviour. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. (2012, January 15). OSTI.GOV. Retrieved February 23, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). DovePress. Retrieved February 23, 2026, from [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. Retrieved February 23, 2026, from [Link]

  • Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. (2016, January 15). PubMed. Retrieved February 23, 2026, from [Link]

  • ThermoML:J. Chem. Thermodyn. 2018, 122, 65-72. (n.d.). NIST. Retrieved February 23, 2026, from [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • The Cohesive Interactions in Phenylimidazoles. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved February 23, 2026, from [Link]

  • Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019, September 3). Springer. Retrieved February 23, 2026, from [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019, November 15). MDPI. Retrieved February 23, 2026, from [Link]

  • Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). SciSpace. Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

  • Stability matters, too – the thermodynamics of amyloid fibril formation. (2022, February 2). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). Copernicus Publications. Retrieved February 23, 2026, from [Link]

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). MDPI. Retrieved February 23, 2026, from [Link]

  • A comparative DFT study of the Schiff base formation from acetaldehyde and butylamine, glycine and phosphatidylethanolamine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 23, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). Nature. Retrieved February 23, 2026, from [Link]

  • Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. (2002, March 8). PubMed. Retrieved February 23, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific Safety Data Sheet (SDS) and comprehensive toxicity data for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS No. 1033693-05-8) are not publicly available at the time of this writing. This guide has been compiled by a Senior Application Scientist to provide a projected safety and toxicity profile based on data from structurally related imidazole compounds. The information herein is intended for preliminary research and risk assessment purposes and must be supplemented with compound-specific experimental data as it becomes available. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The compound 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, a substituted imidazole, represents a novel chemical entity with potential for further development in various research and drug discovery programs.[4] Understanding the safety and toxicity profile of such a compound is a critical prerequisite for its synthesis, handling, and progression through the drug development pipeline. This guide provides an in-depth analysis of the anticipated safety considerations and a roadmap for the toxicological evaluation of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, drawing upon data from analogous structures to inform best practices.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is presented in Table 1. These properties are essential for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as for designing appropriate handling and formulation strategies.

PropertyValueSource
CAS Number 1033693-05-8
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical Form Liquid
Purity 95%
Storage Temperature Room Temperature

Projected Safety Data Sheet (SDS) and Hazard Profile

Based on the known hazards of structurally similar imidazole compounds, such as 1-methylimidazole and 1-butylimidazole, a projected hazard profile for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is outlined below.[5][6][7]

  • Hazard Identification: Expected to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[8]

  • First-Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][9]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][9]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][9]

  • Handling and Storage: Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Personal Protection:

    • Engineering Controls: Use only in a chemical fume hood.

    • Personal Protective Equipment: Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are mandatory.

Toxicity Profile and Experimental Evaluation

A comprehensive toxicological assessment is essential to characterize the potential adverse effects of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine. The following sections detail key toxicological endpoints and the experimental protocols for their evaluation.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period.

Experimental Protocol: Acute Oral Toxicity (OECD TG 423)

  • Animal Model: Wistar rats (female, 8-12 weeks old).

  • Dosage: A starting dose of 300 mg/kg is administered to a single animal.

  • Administration: The compound is administered by oral gavage.

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is estimated based on the observed outcomes.

Rationale: This stepwise procedure minimizes the number of animals required while still providing a robust estimation of the acute oral toxicity. The choice of the Wistar rat is based on historical data and its common use in toxicological studies.

Skin Corrosion/Irritation

This assay determines the potential of a substance to cause irreversible or reversible skin damage.

Experimental Protocol: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test (OECD TG 431)

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Application: The test chemical is applied topically to the surface of the skin tissue.

  • Exposure: The tissue is exposed for defined periods (e.g., 3 minutes and 1 hour).

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability.

Rationale: The use of an in vitro RHE model is a validated alternative to traditional animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement). It provides a mechanistically relevant assessment of skin corrosion potential.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test compound.

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Rationale: The Ames test is a rapid and sensitive screening assay for identifying point mutations. The inclusion of the S9 mix is critical as some chemicals only become genotoxic after metabolic activation.

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies (if necessary) Physicochemical\nCharacterization Physicochemical Characterization In Silico\nToxicity Prediction In Silico Toxicity Prediction Physicochemical\nCharacterization->In Silico\nToxicity Prediction informs Cytotoxicity Cytotoxicity In Silico\nToxicity Prediction->Cytotoxicity guides dose selection Genotoxicity\n(Ames Test) Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity\n(Ames Test) informs concentration range Skin Corrosion/Irritation\n(RHE Model) Skin Corrosion/Irritation (RHE Model) Genotoxicity\n(Ames Test)->Skin Corrosion/Irritation\n(RHE Model) Acute Toxicity\n(Oral, Dermal) Acute Toxicity (Oral, Dermal) Skin Corrosion/Irritation\n(RHE Model)->Acute Toxicity\n(Oral, Dermal) justifies need for Repeated Dose\nToxicity Repeated Dose Toxicity Acute Toxicity\n(Oral, Dermal)->Repeated Dose\nToxicity informs dose levels

Caption: A generalized workflow for the toxicological evaluation of a novel chemical entity.

Conclusion

While specific experimental data for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is currently lacking, a precautionary approach based on the known hazards of structurally related imidazole compounds is warranted. This guide provides a framework for the safe handling and a comprehensive strategy for the toxicological evaluation of this novel compound. The outlined experimental protocols, grounded in established regulatory guidelines, offer a robust pathway to characterize its safety profile. As with any new chemical entity, it is imperative that researchers generate empirical data to validate these projections and ensure the safety of all personnel involved in its handling and development.

References

  • (1-methyl-1H-imidazol-2-yl)methanamine - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. Retrieved February 23, 2026, from [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme. Retrieved February 23, 2026, from [Link]

  • 1H-Imidazole-1-butanamine supplier - CAS 67319-76-0 - EC-000.1379. (2024, April 29). Retrieved February 23, 2026, from [Link]

  • 1-Butanamine, N-methyl- - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Pharmaceuticals, 16(7), 948. [Link]

  • TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2006). Retrieved February 23, 2026, from [Link]

  • Synthesis and study of biological activity of some new Imidazole derivatives. (2016). Baghdad Science Journal, 13(3), 518-527. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Chemical Sciences Journal, 8(3). [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • “Imidazole: A Versatile scaffold for Biological Activity”. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3073-3081. [Link]

  • Method for synthesizing imidazole compound. (2023). Google Patents.

Sources

An Inquiry into the Origins of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine: A Search for a History

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the history and discovery of the chemical compound 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine reveals a notable absence of publicly available information regarding its specific origins. Despite its commercial availability as a research chemical, a detailed historical record, including its first synthesis, the researchers involved, and the initial purpose of its creation, remains largely undocumented in scientific literature and patent databases.

The imidazole ring system, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The imidazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of imidazole-containing molecules is a well-established field, with various methods developed since the first synthesis of imidazole itself by Heinrich Debus in 1858.[3]

However, for the specific molecule 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS Number: 1033693-05-8), the public record is sparse. It is listed for sale by chemical suppliers, such as Sigma-Aldrich, indicating its use in laboratory research.[6] The availability of such compounds is common for screening in drug discovery programs or for use as intermediates in the synthesis of more complex molecules.

The lack of specific literature on its discovery suggests several possibilities. The compound may have been synthesized as part of a larger library of molecules for high-throughput screening, where the focus is on the biological activity of the collection as a whole rather than the detailed history of each individual compound. Alternatively, it may be a synthetic intermediate whose preparation is considered routine and not novel enough to warrant a dedicated publication. It is also possible that the synthesis and any associated biological data are contained within proprietary company archives and have not been disclosed publicly.

While general methods for the synthesis of substituted imidazoles are extensively documented, providing a theoretical framework for how 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine could be prepared, these do not constitute a historical account of its actual discovery.[7][8][9][10]

References

  • Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).
  • 12 A review: Imidazole synthesis and its biological activities. (2016, November 15).
  • 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine - Sigma-Aldrich. (n.d.).
  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. (n.d.).
  • 1-Methylimidazole - Wikipedia. (n.d.).
  • Imidazole synthesis - Organic Chemistry Portal. (n.d.).
  • (PDF) Mini review on biological activity of Imidazole and their derivatives - ResearchGate. (2023, January 11).
  • A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. (2022, May 30).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4).
  • CN115626896A - Method for synthesizing imidazole compound - Google Patents. (n.d.).
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020, May 18).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (2025, March 21).

Sources

Methodological & Application

Step-by-step preparation of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthesis

The target molecule, 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine , features an imidazole core functionalized at the C2 position with an


-amino alkyl chain. This structural motif is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for histamine derivatives or as a linker in fragment-based drug discovery.
Synthetic Route Selection

While direct alkylation of imidazole is possible, it often suffers from regioselectivity issues (N1 vs. N3 vs. C2). To ensure high regiocontrol and scalability, this protocol utilizes the C2-lithiation strategy . The C2 proton of 1-methylimidazole is relatively acidic (pKa ~33) and can be selectively removed by n-butyllithium (n-BuLi).

We employ a robust two-step sequence to ensure purity and operational simplicity:

  • Nucleophilic Addition: Lithiation of 1-methylimidazole followed by reaction with butyronitrile to yield the intermediate ketone, 1-(1-methyl-1H-imidazol-2-yl)butan-1-one.

  • Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

Note: This protocol produces the racemic amine. Enantioselective variants would require chiral sulfinamide auxiliaries (e.g., Ellman’s auxiliary), which are outside the scope of this standard preparation guide.

Reaction Pathway Diagram[1][2][3][4]

G Start 1-Methylimidazole Lithio 2-Lithio-1-methylimidazole (Intermediate) Start->Lithio Deprotonation Reagent1 n-BuLi / THF (-78°C) Imine Imine Salt Lithio->Imine Nucleophilic Addn Reagent2 + Butyronitrile Ketone 1-(1-Methyl-1H-imidazol-2-yl) butan-1-one Imine->Ketone Acidic Workup Hydrolysis H3O+ Hydrolysis Product 1-(1-Methyl-1H-imidazol-2-yl) -1-butanamine Ketone->Product Reductive Amination RedAmin NH4OAc / NaCNBH3 MeOH

Figure 1: Synthetic pathway for the preparation of the target amine via a ketone intermediate.[1][2] The lithiation strategy ensures exclusive C2 functionalization.

Safety & Handling Protocols

Hazard ClassReagentCritical Precaution
Pyrophoric n-Butyllithium (n-BuLi)Reacts violently with air/moisture. Use strict Schlenk techniques or a glovebox. Titrate before use.
Toxic/Corrosive 1-MethylimidazoleIrritant. Avoid inhalation. Handle in a fume hood.
Toxic Sodium CyanoborohydrideGenerates HCN gas upon contact with strong acids. Maintain pH > 3 during disposal.
Flammable THF, MethanolKeep away from ignition sources. Use anhydrous THF for Step 1.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-imidazol-2-yl)butan-1-one

Objective: Selective C2-acylation of 1-methylimidazole. Scale: 20 mmol

Reagents & Materials
  • 1-Methylimidazole: 1.64 g (20 mmol)

  • n-Butyllithium (2.5 M in hexanes): 8.8 mL (22 mmol, 1.1 equiv)

  • Butyronitrile: 1.52 g (22 mmol, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous: 40 mL

  • Hydrochloric acid (2 M): 30 mL

  • Sodium bicarbonate (sat. aq.): ~50 mL

Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Flush with nitrogen for 10 minutes.[3]

  • Solvent Charge: Add anhydrous THF (40 mL) and 1-methylimidazole (1.64 g). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (8.8 mL) over 15 minutes via syringe. Crucial: Maintain internal temperature below -60°C to prevent side reactions.

    • Observation: The solution may turn a pale yellow or orange color, indicating the formation of the 2-lithio species.

    • Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Addition: Add butyronitrile (1.52 g) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The color may darken to a deep red/brown.

  • Hydrolysis (Critical Step): The reaction initially forms an imine salt. To convert this to the ketone, acidic hydrolysis is required.

    • Quench the reaction by adding 2 M HCl (30 mL) carefully (exothermic!).

    • Stir vigorously at room temperature for 1 hour.

  • Workup:

    • Basify the mixture to pH ~9 using saturated NaHCO3 or 2 M NaOH.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude ketone is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, 100% EtOAc to 5% MeOH/EtOAc).

Checkpoint:

  • Expected Yield: 2.4 – 2.7 g (80-90%).

  • 1H NMR (CDCl3): Look for the propyl triplet (~1.0 ppm), multiplet (~1.7 ppm), triplet (~3.0 ppm), N-methyl singlet (~4.0 ppm), and two imidazole aromatic protons (~7.0 and 7.2 ppm).

Step 2: Reductive Amination to 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Objective: Conversion of the ketone to the primary amine. Scale: 10 mmol (using product from Step 1)

Reagents & Materials
  • Ketone intermediate (from Step 1): 1.52 g (10 mmol)

  • Ammonium Acetate (NH4OAc): 7.7 g (100 mmol, 10 equiv)

  • Sodium Cyanoborohydride (NaCNBH3): 0.94 g (15 mmol, 1.5 equiv)

  • Methanol: 30 mL

  • Optional: 3Å Molecular Sieves (activated)

Procedure
  • Imine Formation: In a 100 mL round-bottom flask, dissolve the ketone (1.52 g) and ammonium acetate (7.7 g) in Methanol (30 mL).

    • Insight: A large excess of ammonium acetate is required to drive the equilibrium toward the imine and prevent the formation of secondary amine dimers.

  • Reduction: Add Sodium Cyanoborohydride (0.94 g) in one portion.

    • Note: NaCNBH3 is selective; it reduces the protonated imine much faster than the ketone at pH 6-7 (buffered by ammonium acetate).

  • Incubation: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Workup:

    • Concentrate the methanol to ~5 mL under reduced pressure.

    • Dilute with water (20 mL) and acidify to pH < 2 with 6 M HCl. (Caution: HCN evolution possible; perform in hood).

    • Wash the acidic aqueous layer with Diethyl Ether (2 x 15 mL) to remove non-basic impurities.

    • Basification: Adjust the aqueous layer to pH > 12 using solid KOH or NaOH pellets (cooling in ice bath).

    • Extraction: Extract the free amine with Dichloromethane (DCM) (4 x 20 mL). Note: The amine is polar; multiple extractions are necessary.

  • Isolation: Dry the combined DCM layers over Na2SO4, filter, and concentrate to yield the target amine as a pale yellow oil.

Checkpoint:

  • Expected Yield: 1.1 – 1.3 g (70-85%).

  • 1H NMR (CDCl3): The alpha-proton (CH-NH2) typically appears as a triplet or dd around 3.8–4.2 ppm. The disappearance of the ketone carbonyl signal in 13C NMR (~190 ppm) confirms reduction.

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR

3.95 (s, 3H, N-CH3)
: Characteristic N-methyl singlet.

3.90 (t, 1H, CH-NH2)
: The methine proton at the chiral center.

6.8 - 7.1 (2H)
: Imidazole ring protons.

0.9 - 1.8 (7H)
: Propyl chain protons.
13C NMR

~148 ppm
: C2 of imidazole (quaternary).

~50 ppm
: Alpha-carbon (C-NH2).

~35 ppm
: N-Methyl carbon.
Mass Spec [M+H]+ = 154.13 : Consistent with formula C8H15N3.

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Ketone Synthesis)

  • Cause: Incomplete lithiation or moisture in THF.

  • Solution: Ensure THF is freshly distilled or from a solvent purification system. Titrate n-BuLi using diphenylacetic acid or N-benzylbenzamide to confirm concentration. Increase lithiation time to 1 hour.

Issue: Secondary Amine Formation in Step 2

  • Cause: Insufficient ammonium source or high pH.

  • Solution: Ensure at least 10 equivalents of NH4OAc are used. Do not use NaBH4; stick to NaCNBH3 as it is less aggressive toward the ketone, allowing the imine to form first.

Issue: Product Stays in Aqueous Phase

  • Cause: High water solubility of the imidazole-amine.

  • Solution: Saturate the aqueous phase with NaCl (salting out) before DCM extraction. Alternatively, use CHCl3/Isopropanol (3:1) as the extraction solvent.[4]

References

  • Review of Imidazole Lithiation: Iddon, B., & Ngochindo, R. I. (1994).[5] Heteroaromatic organolithium compounds. Heterocycles, 38(11), 2487-2568. Link

  • General Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Synthesis of 2-Acylimidazoles: Shapiro, G., & Marzi, M. (1997). Acylation of 2-Lithio-1-methylimidazole. The Journal of Organic Chemistry, 62, 7096-7097. Link

  • Safety of Organolithium Reagents: Schwindt, M. A., Leong, W., & McWilliams, J. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54637. Link

Sources

Application Note: Derivatization Protocols for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the derivatization procedures for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8), a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, this molecule presents a histamine-like architecture with a specific


-alkyl branch, making it a valuable building block for H3/H4 receptor antagonists, kinase inhibitors, and GPCR ligands.

The Core Challenge: The molecule contains two basic nitrogen centers: a highly nucleophilic primary amine (aliphatic) and a moderately basic imidazole nitrogen (


, aromatic). Successful derivatization requires chemoselective protocols that target the primary amine while managing the basicity and potential metal-coordinating properties of the imidazole ring.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the ionization states of the substrate to select appropriate solvent systems and scavengers.

PropertyValue / DescriptionImplication for Protocol
Molecular Weight 153.22 g/mol Low MW allows for "fragment" growth.
Primary Amine pKa ~9.8 (Estimated)Requires basic conditions (pH > 10) to be fully nucleophilic.
Imidazole N3 pKa ~7.0 - 7.2Acts as a proton trap; can buffer reaction mixtures unexpectedly.
N-Methylation Position 1Advantage: No N-H protection needed on the ring. Risk: Increases electron density, making N3 a better ligand for metal catalysts.
Solubility High in MeOH, DCM, WaterRisk: Product loss during aqueous acidic workup is the #1 failure mode.

Critical Pre-Derivatization Logic

The following decision tree outlines the selection of the optimal derivatization pathway based on the desired pharmacophore.

DerivatizationLogic Start Target Pharmacophore Amide Amide (Peptidomimetic) Start->Amide Amine Secondary Amine (Solubility/Basic) Start->Amine Sulfon Sulfonamide (Metabolic Stability) Start->Sulfon Reagent1 Reagent: Carboxylic Acid Method: HATU/DIPEA Amide->Reagent1 Reagent2 Reagent: Aldehyde/Ketone Method: STAB (Reductive) Amine->Reagent2 Reagent3 Reagent: Sulfonyl Chloride Method: TEA/DCM Sulfon->Reagent3 Purify Purification: High pH RP-HPLC or SCX Reagent1->Purify Reagent2->Purify Reagent3->Purify

Figure 1: Strategic workflow for selecting derivatization reagents based on the target functional group.

Protocol A: Chemoselective Amide Coupling (HATU Method)

Rationale: Standard EDC/NHS coupling can be sluggish with sterically hindered


-branched amines. HATU is preferred here because it generates a highly reactive aza-benzotriazole ester that reacts rapidly with the primary amine, outcompeting the imidazole ring's potential to form unstable N-acyl species.
Materials
  • Substrate: 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (1.0 eq)

  • Carboxylic Acid: Diverse R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.1 - 1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes. Note: We reserve 1.0 eq of base for the amine.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange.

  • Amine Addition: Dissolve the imidazole-amine substrate (1.0 eq) in a minimal amount of DMF containing the remaining DIPEA (1.0 eq). Add this dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] Look for the [M+H]+ peak. If the imidazole ring was acylated (rare with HATU but possible), it usually hydrolyzes upon LCMS injection or aqueous workup.

  • Quench: Dilute with Ethyl Acetate (EtOAc).

Workup (Critical)

Do not use 1M HCl washes. The imidazole will protonate, and your product will be extracted into the aqueous waste.

  • Wash 1: Saturated NaHCO3 (removes unreacted acid/HATU byproducts).

  • Wash 2: Brine (removes DMF).

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: Reductive Amination (Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the secondary amine and is mild enough to leave the imidazole ring untouched.

Materials
  • Substrate: 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (1.0 eq)

  • Aldehyde/Ketone: (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Methodology
  • Imine Formation: Dissolve the amine substrate and the aldehyde in DCE (0.1 M).

  • Catalysis: Add Acetic Acid (1.0 eq). This buffers the solution to pH ~5–6, accelerating imine formation without protonating the imidazole to the point of deactivation.

  • Mixing: Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 eq) as a solid.

    • Observation: Mild gas evolution may occur.

  • Reaction: Stir overnight (12–16 hours) at RT.

  • Quench: Add saturated aqueous NaHCO3 and stir vigorously for 20 minutes to quench remaining borohydride.

Protocol C: Purification of Imidazole Derivatives

The physicochemical properties of this scaffold make standard silica chromatography difficult (streaking due to basicity).[3]

Method 1: "Catch and Release" (SCX Chromatography)

This is the most robust method for parallel synthesis libraries.

  • Load: Dissolve crude mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Mechanism:[4][5][6][7] The basic amine and imidazole bind to the sulfonic acid resin. Neutral impurities (unreacted aldehyde, non-basic byproducts) pass through.

  • Wash: Flush column with MeOH (3 column volumes).

  • Elute: Release the product using 2M Ammonia in Methanol.

  • Finish: Concentrate the ammoniacal eluent to yield the pure free base.

Method 2: High pH Reverse Phase HPLC

If high purity (>98%) is required for biological assay:

  • Column: C18 (e.g., XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Reasoning: At pH 10, the imidazole and the amine are deprotonated (neutral). This increases retention on the lipophilic C18 column, resulting in sharp peaks and excellent separation from polar impurities. Do not use TFA buffers; the ion-pairing will cause peak broadening.

PurificationFlow Crude Crude Reaction Mixture Check Is product highly polar? Crude->Check SCX SCX-2 Cartridge (Catch & Release) Check->SCX Yes (High Throughput) Silica DCM/MeOH + 1% NH4OH (Flash Column) Check->Silica No (Large Scale) Prep Prep-HPLC (pH 10) Ammonium Bicarbonate Check->Prep High Purity Needed

Figure 2: Decision matrix for purification based on scale and purity requirements.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Amide) Imidazole acting as a ligand for metals (if using Pd coupling) or trapping acyl group.Ensure excess base (DIPEA) is used. Switch to HATU if using EDC.
Product in Aqueous Waste Product protonated during workup.STOP. Do not use HCl. Adjust aqueous layer to pH 12 with NaOH and re-extract with DCM/IPA (3:1).
Broad Peaks (NMR) Rotamers or proton exchange on imidazole.Run NMR in DMSO-d6 at 350K to coalesce peaks. Add a drop of D2O to exchange labile protons.
Streaking on TLC Interaction with Silica silanols.[3]Pre-treat TLC plate with 5% Triethylamine in MeOH/DCM before spotting.

References

  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Available at: [Link]

  • Biotage Application Notes. (2023). "Strategies for the Purification of Basic Amines." Available at: [Link]

Sources

Application Notes & Protocols: Characterization of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine as a Novel Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on the evaluation and application of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine as a potential curing agent for epoxy resin systems. Imidazole derivatives are a well-established class of catalysts and hardeners that promote the anionic homopolymerization of epoxy resins, offering unique advantages in processing and final properties, such as extended pot life, rapid cure at elevated temperatures, and high thermal stability.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols. We present detailed methodologies for characterizing the curing kinetics via Differential Scanning Calorimetry (DSC), monitoring rheological changes to determine processing windows, and evaluating the thermomechanical performance of the cured polymer. The protocols are designed to be self-validating, enabling scientists to systematically assess this novel amine-substituted imidazole and optimize its use in advanced materials applications, including adhesives, coatings, and composites.[1]

Introduction: The Role of Imidazoles in Epoxy Chemistry

Epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. The transformation from a liquid resin to a durable, cross-linked solid is governed by the curing agent.[4] While traditional amine and anhydride hardeners are widely used, they often involve stoichiometric calculations and can have high reactivity, limiting pot life.

Imidazole-based curing agents operate through a different mechanism: catalytic anionic polymerization.[5][6] The tertiary amine nitrogen on the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the oxirane (epoxy) ring. This initiates a chain-growth polymerization that can lead to a highly cross-linked network, even at low concentrations (typically < 8 parts per hundred resin, phr).[2] The structure of the imidazole derivative is critical; substituents on the ring dictate the catalyst's reactivity, latency, and ultimately, the final properties of the cured resin.[7]

The subject of this guide, 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS 1033693-05-8), is a unique structure featuring two key functional groups:

  • A 1-methyl-imidazole group: The methyl group at the N-1 position blocks the secondary amine functionality of the imidazole ring itself, meaning catalysis must proceed via the imino nitrogen (N-3). This is a common feature in many commercial imidazole catalysts.[8]

  • A primary butanamine group: The pendant butanamine group introduces a primary amine, which can participate in the curing reaction through a separate, nucleophilic addition mechanism, potentially acting as a co-hardener and influencing the final network structure.

This dual functionality suggests a complex and potentially advantageous curing profile. These protocols will enable the user to deconstruct and quantify its performance.

Proposed Curing Mechanism

The curing process is hypothesized to proceed via two parallel pathways, initiated by the two distinct amine functionalities of the molecule.

  • Anionic Homopolymerization (Catalytic Action): The lone pair of electrons on the N-3 nitrogen of the imidazole ring initiates a nucleophilic attack on a carbon atom of the epoxy ring. This ring-opening step forms an alkoxide anion, which then propagates the polymerization by attacking another epoxy group.[9][10] This chain reaction is characteristic of imidazole catalysis and is responsible for building the primary polyether network.[5]

  • Addition Polymerization (Co-Hardener Action): The primary amine of the butanamine side chain can also open two epoxy rings through a conventional step-growth addition mechanism, similar to standard aliphatic amine curing agents.

The interplay between these two mechanisms will define the overall cure rate, network density, and final properties of the thermoset.

Caption: Proposed dual curing mechanism of the epoxy resin.

Experimental Protocols

This section details the necessary protocols for a comprehensive evaluation of the curing agent. A standard liquid diglycidyl ether of bisphenol A (DGEBA) resin with an epoxy equivalent weight (EEW) of 185-192 g/eq is recommended as the base resin for these studies.

Protocol 1: Formulation and Sample Preparation

The accurate and homogeneous mixing of the curing agent into the epoxy resin is critical for obtaining reliable and reproducible results. Unlike stoichiometric curing agents, the concentration of catalytic imidazoles is often determined empirically.[7] A concentration screening is recommended.

Materials & Equipment:

  • Liquid DGEBA Epoxy Resin

  • 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

  • Analytical balance (±0.001 g)

  • Disposable mixing cups and spatulas

  • Planetary centrifugal mixer or mechanical stirrer

  • Vacuum oven

Procedure:

  • Determine Mass Ratios: Prepare a series of formulations with varying concentrations of the curing agent. A typical starting range for imidazole catalysts is 1.0, 2.5, 5.0, and 7.5 phr (parts per hundred resin by weight).

  • Weighing: Tare a clean, disposable mixing cup. Accurately weigh the desired amount of DGEBA resin into the cup.

  • Addition of Curing Agent: Based on the weight of the resin, calculate and accurately weigh the corresponding amount of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine into the same cup.

  • Mixing:

    • Manual Mixing: Thoroughly mix the components with a clean spatula for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

    • Mechanical Mixing: For best results, use a planetary centrifugal mixer. Mix at 2000 rpm for 2 minutes. This method minimizes air entrapment.

  • Degassing: Place the mixed formulation into a vacuum oven at 40-50°C. Apply vacuum until bubbling ceases (typically 15-30 minutes) to remove any entrapped air.[3]

  • Storage: Store the degassed mixture in a sealed container at a low temperature (e.g., -20°C) to prevent premature curing before analysis.

Caption: General workflow for evaluation of the epoxy curing agent.

Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic curing reaction, providing critical data on the reactivity and cure profile.[8][11]

Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC3)

  • Hermetic aluminum DSC pans and lids

  • Crimping press

Procedure:

  • Sample Preparation: Place 5-10 mg of the freshly mixed and degassed formulation into a tared aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to serve as a reference.

  • Dynamic Scan (Reactivity Profile):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, and 20°C/min) to a temperature well beyond the completion of the exotherm (e.g., 250°C).[12]

    • Record the heat flow as a function of temperature.

  • Isothermal Scan (Cure Time at Specific Temperature):

    • Equilibrate the cell at the desired isothermal cure temperature (e.g., 100°C, 120°C, 150°C).

    • Rapidly place the sample and reference pans into the pre-heated cell (note: this is easier on instruments with autosamplers).

    • Hold the temperature constant and record the heat flow as a function of time until the signal returns to baseline, indicating the reaction is complete.

  • Data Analysis:

    • From the dynamic scan, determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total).[8]

    • From the isothermal scan, determine the time to peak and the total conversion at that temperature.

Table 1: Representative DSC Curing Data (Hypothetical)

Curing Agent Conc. (phr)Heating Rate (°C/min)T_onset (°C)T_peak (°C)ΔH_total (J/g)
2.510115.2135.8410.5
5.010108.6128.1455.2
7.510105.1124.5458.9
5.05102.5119.3450.8
5.020114.8137.4457.1

Interpretation: A lower T_peak indicates higher reactivity. An increase in ΔH_total suggests a more complete cure. The near-plateau of ΔH at higher concentrations may indicate the catalytic limit has been reached.

Protocol 3: Rheological Characterization for Processing Parameters

Rheology tracks the change in viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') during cure. This data is essential for determining the processing window.[4]

Equipment:

  • Rotational rheometer with parallel plate geometry (e.g., TA Instruments ARES, Anton Paar MCR series)

  • Environmental test chamber for temperature control

Procedure:

  • Instrument Setup: Install a parallel plate geometry (e.g., 25 mm diameter). Set the gap to a specified distance (e.g., 1 mm).

  • Isothermal Time Sweep:

    • Preheat the lower plate to the desired isothermal temperature (e.g., 100°C).

    • Quickly place an appropriate amount of the degassed liquid formulation onto the center of the lower plate.

    • Lower the upper plate to the set gap, trimming any excess material.

    • Begin the test, applying a small-amplitude sinusoidal oscillation at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%, within the linear viscoelastic region).

    • Record the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of time.

  • Data Analysis:

    • Pot Life / Working Life: Often defined as the time it takes for the initial viscosity to double or quadruple.

    • Gel Time: The point at which the material transitions from a liquid to a solid-like gel. This is accurately determined by the crossover point where G' = G''.[13]

Table 2: Representative Rheological Data at 120°C (Hypothetical)

Curing Agent Conc. (phr)Initial Viscosity (Pa·s)Time to Viscosity Doubling (min)Gel Time (G'/G" Crossover) (min)
2.50.825.535.2
5.00.814.221.8
7.50.89.815.1

Interpretation: This data directly informs the manufacturing process. The "Time to Viscosity Doubling" provides a practical working window for processes like infusion or potting, while the "Gel Time" marks the point of no return where flow ceases.[14]

Evaluation of Final Cured Properties

After determining the cure schedule from DSC and rheological data, solid samples must be cast and tested to evaluate the properties of the final thermoset material.

Procedure:

  • Casting: Pour the degassed formulation into a pre-heated, release-coated mold.

  • Curing: Place the mold in an oven and cure using a schedule informed by your DSC analysis (e.g., 2 hours at 130°C).

  • Post-Curing: For many epoxy systems, a post-cure at a temperature above the initial cure can advance the cross-linking and improve thermal properties.[2] A typical post-cure might be 2 hours at 160°C.

  • Testing: Machine the cured plaques into specimens for analysis.

    • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus. A high Tg is indicative of a highly cross-linked network and good thermal stability.

    • Mechanical Testing: Perform tensile (ASTM D638) or flexural (ASTM D790) tests to determine strength and modulus.

Table 3: Representative Final Properties (Hypothetical)

Curing Agent Conc. (phr)Cure ScheduleGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)
5.02h @ 130°C135753.0
5.02h @ 130°C + 2h @ 160°C155823.1
7.52h @ 130°C + 2h @ 160°C158833.1

Interpretation: The data shows the significant benefit of a post-cure on Tg. The properties plateau at higher curing agent concentrations, suggesting that 5.0-7.5 phr is an optimal range for this hypothetical system.

Conclusion

The application of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine presents an intriguing possibility for the development of advanced epoxy materials. Its unique dual-functionality, combining a catalytic imidazole core with a reactive primary amine side chain, necessitates a systematic and thorough evaluation. The protocols outlined in this guide provide a robust framework for any researcher or formulator to characterize the curing kinetics, define processing parameters, and measure the final thermomechanical properties of epoxy systems cured with this novel agent. By understanding the causality behind each experimental step and analytical result, scientists can effectively harness the potential of this and other new-generation curing agents to create materials with tailored performance characteristics.

References

  • BDMAEE. (2025, May 13). Using 2-methylimidazole to control the reactivity of epoxy resin mixtures.
  • Pascual, O. C., et al. (2021). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Periodica Polytechnica Chemical Engineering.
  • ASME. (2009, January 7). Rheological Analysis of Curing Process of Epoxy Prepreg Used as Composite Pipe Joints.
  • Ricciardi, F., et al. Mechanism of imidazole catalysis in the curing of epoxy resins.
  • JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents.
  • PCI Magazine.
  • ChemicalBook. (2020, March 3). Application of 2-Phenylimidazole as the curing agent of epoxy.
  • Evonik. Imidazole Curing Agents for Epoxy Resins.
  • Google Patents. US3756984A - Epoxy imidazole adducts as curing agents for epoxy resins.
  • Wang, X., & Li, S. (2014). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. Polymers, 6(3), 856-868.
  • Shin, Y. J., et al. A comparison of some imidazoles in the curing of epoxy resin.
  • TA Instruments. Simultaneous Rheology-Dielectric Measurements of Epoxy Curing.
  • Vijaya Kumar, K., et al. Rheological Analysis of 913 Carbon Epoxy Laminates. International Journal of Engineering Research & Technology (IJERT).
  • Shin, J. S., et al. The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin.
  • Ghaemy, M., & Sadjady, S. (2006). Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Iranian Polymer Journal, 15(2), 103-110.
  • Ooi, T. L., et al. (2000). DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. Polymer, 41(9), 3639-3649.
  • ResearchGate. DSC signatures of imidazole and urea cure agents.
  • Ferreiro, V., et al. (2021). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Polymers, 13(8), 1264.
  • Caloong Chemical Co., Ltd. (2025, November 5). Imidazole-Based Curing Agents for Epoxy Systems.
  • Hsissou, R., et al. (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. Polymers, 10(5), 478.
  • Sigma-Aldrich. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMD-BT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 124312-73-8), a challenging intermediate often used in the synthesis of kinase inhibitors or GPCR ligands.

This molecule presents a "double-trouble" purification profile:

  • High Polarity/Basicity: It contains two basic nitrogen centers—the imidazole

    
     (
    
    
    
    ) and the primary aliphatic amine (
    
    
    ). This leads to significant streaking on silica and high water solubility.
  • Chirality: The C1 position on the butyl chain is a stereocenter, often requiring enantiomeric resolution.

Below are the specific troubleshooting protocols designed to resolve your yield and purity issues.

Module 1: Extraction & Isolation (The "pH Swing" Protocol)

Q: I am getting low recovery (<40%) during aqueous workup. Where is my product going?

A: Your product is likely trapped in the aqueous phase as a protonated salt. Because this molecule is a diamine, standard basification to pH 8-9 (using


) is insufficient . At pH 9, the primary amine is still largely protonated (

), keeping the molecule water-soluble.

The Fix: The pH > 12 Rule You must drive the pH above 12 to ensure both nitrogen centers are free bases.

Optimized Extraction Protocol
  • Acid Wash (Impurity Removal):

    • Dissolve crude reaction mixture in EtOAc.

    • Extract with 1M HCl.[1] Discard the organic layer (removes non-basic impurities).

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 50% NaOH (not bicarbonate) until pH > 12.

  • Extraction Solvent:

    • Do not use pure EtOAc; it is too non-polar for this free base.

    • Use: DCM (Dichloromethane) or a mixture of CHCl3:IPA (3:1) . The Isopropyl Alcohol (IPA) helps pull the polar amine out of the water.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can bind amines).

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH 1-2 (1M HCl) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Layer (Neutrals/Acids) DISCARD Sep1->OrgWaste AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Basify Basify to pH > 12 (50% NaOH) AqLayer->Basify Extract Extract x3 (DCM or CHCl3:IPA 3:1) Basify->Extract Final Concentrate (Free Base Oil) Extract->Final

Figure 1: The "pH Swing" extraction logic ensuring total deprotonation of the diamine.

Module 2: Chromatography (Solving the "Streak")

Q: My compound streaks from baseline to solvent front on silica gel. How do I get a clean peak?

A: This is caused by the "silanol effect." The acidic silanol groups (


) on the silica surface act as cation exchangers for your basic amine, causing irreversible adsorption or tailing.

The Fix: Amine Modifiers or Alternative Stationary Phases

Method A: Silica Gel with Modifier (Standard)

You must "poison" the silica surface with a volatile base.

  • Mobile Phase: DCM : MeOH : NH4OH (28%) or Triethylamine (TEA) .

  • Ratio: Start with 95:4:1. If the compound is very polar, move to 90:9:1.

  • Pre-treatment: Flush the column with mobile phase containing the base before loading your sample.

Method B: Basic Alumina (Recommended)

If silica fails, switch to Basic Alumina (Activity Grade III) .

  • Alumina is less acidic than silica and tolerates basic amines better.

  • Eluent: EtOAc -> EtOAc:MeOH (9:1). No amine modifier is usually needed here.

Chromatography Decision Matrix

ScenarioRecommended Stationary PhaseMobile Phase System
Standard Purification Silica Gel (40-63 µm)DCM / MeOH / NH4OH (90:9:1)
Severe Tailing Basic Alumina (Brockmann III)EtOAc / MeOH (95:5)
High Purity Required C18 Reverse PhaseWater (0.1% TFA) / MeCN (Gradient)

Module 3: Salt Formation & Storage

Q: The free base is an unstable oil. How do I turn it into a stable solid?

A: Primary amines absorb atmospheric


 to form carbamates. Converting the oil to a salt is essential for long-term storage.

The Fix: The Oxalate or Fumarate Salt While HCl salts are common, they are often hygroscopic (absorb water) for this class of molecule. Organic acids often yield better crystallizing solids.

Protocol:

  • Dissolve 1g of free base in 5 mL Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • A white precipitate should form immediately.

  • If no solid forms, add diethyl ether until cloudy and store at 4°C overnight.

Module 4: Chiral Resolution (Enantiomeric Purity)

Q: I synthesized the racemate, but I need the (S)-enantiomer. How do I separate them?

A: Since this is a primary amine, classical resolution via diastereomeric salt crystallization is highly effective and cheaper than Chiral HPLC.

The Fix: Tartaric Acid Resolution Use O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or its D-isomer. The benzoyl groups increase the lipophilicity and crystalline lattice energy differences between the diastereomers.

Step-by-Step Resolution:

  • Screening: Mix racemate (1 eq) with L-DBTA (0.5 eq) in Ethanol/Water (9:1) .

  • Heating: Heat to reflux until clear.

  • Cooling: Cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration: Collect the crystals. This is the less soluble diastereomeric salt.

  • Free Basing: Treat a small sample with NaOH and check enantiomeric excess (ee) via Chiral HPLC.

  • Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol.

ChiralResolution Racemate Racemic Amine (1.0 eq) Mix Reflux in EtOH Racemate->Mix Agent L-DBTA (0.5 - 1.0 eq) Agent->Mix Cryst Slow Cool (Crystallization) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor

Figure 2: Workflow for classical resolution using O,O'-Dibenzoyl-tartaric acid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine purification and salt formation).

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Amines. (Detailed guide on using amine modifiers in silica chromatography).

  • Podolska, M., et al. (2017).[2][3] HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica.[2] (Specifics on chiral separation of imidazole-based amines).

  • Sigma-Aldrich. (2025). Product Specification: (1-Methyl-1H-imidazol-2-yl)methanamine. (Physical property data for analogous structures).

Sources

Technical Support Center: Purification of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Imidazole Amines

Welcome to the technical guide for purifying 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine . If you are reading this, you are likely struggling with a viscous oil that refuses to crystallize, "streaks" on TLC plates, or contains stubborn secondary amine impurities.

This molecule presents a dual challenge:

  • High Polarity: The combination of the basic imidazole ring (pKa ~7.1) and the primary aliphatic amine (pKa ~10.5) makes the molecule highly water-soluble and prone to retention on silica.

  • Competitive Reactivity: During synthesis (typically reductive amination), the product amine is more nucleophilic than the ammonia source, leading to unavoidable "dimer" formation (secondary amine).

This guide moves beyond generic advice, offering a chemically grounded workflow to isolate your target with >98% purity.

Part 1: Diagnosing Your Impurity Profile

Before initiating cleanup, identify which "species" is contaminating your batch. In reductive amination routes (from 1-(1-methyl-1H-imidazol-2-yl)butan-1-one), you will encounter three main contaminants.

Impurity TypeChemical NatureOriginDiagnostic Characteristic
The "Dimer" Secondary AmineProduct reacts with intermediate imine (Over-alkylation).[1]Mass Spec: [2M - NH3]+ peak.[1] Runs slightly higher than product on TLC.
The Alcohol Hydroxyl derivativeDirect reduction of the ketone starting material.IR: Strong broad -OH stretch.[1] Non-basic (won't form salts).
Starting Material KetoneIncomplete conversion.UV: Distinct carbonyl absorption.
Visualizing the Impurity Pathway

The following diagram illustrates why these impurities form, highlighting the critical competition step.

ReactionPathways cluster_0 Critical Control Point SM Ketone Precursor (Starting Material) Imine Intermediate Imine SM->Imine + NH4OAc Alcohol Alcohol Impurity (Direct Reduction) SM->Alcohol NaBH4 (Direct Red.) Product Target Primary Amine (1-butanamine deriv.) Imine->Product + Reductant Dimer Secondary Amine (Over-Alkylation) Product->Dimer + Imine (Competitive Reaction)

Caption: Mechanistic origin of impurities. The "Dimer" forms when the Target Primary Amine competes with ammonia to attack the Intermediate Imine.

Part 2: The Purification Workflow

Do not attempt to crystallize the crude oil directly; the impurities will inhibit lattice formation. Follow this three-stage protocol.

Stage 1: The "pH Switch" Extraction (Removes Non-Basics)

Because your molecule has two basic centers, it is highly soluble in acidic water. We exploit this to wash away the Alcohol and Ketone impurities, which are neutral.

The Protocol:

  • Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate).

  • Extraction: Extract with 1M HCl (3x).

    • Chemistry: The product (pKa ~10.5) and imidazole (pKa ~7.1) both protonate and move to the aqueous layer. Neutral impurities stay in the EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (2x). Discard organics.

  • Basification (Critical Step): Cool the aqueous layer on ice. Slowly add 50% NaOH until pH > 12.

    • Note: You must exceed pH 11 to fully deprotonate the primary amine. If pH is only 9, the imidazole is neutral but the amine remains charged (ammonium), preventing extraction.

  • Recovery: Extract the milky aqueous mixture with DCM (Dichloromethane) (4x). Dry over Na2SO4 and concentrate.

Stage 2: Chromatographic Separation (Removes the Dimer)

The "Dimer" (secondary amine) is also basic, so it survives Stage 1. You must separate it using silica chromatography.

The "Tailing" Problem: Imidazole rings interact strongly with the silanols (Si-OH) on silica gel, causing streaks. Standard eluents will fail.

The Fix: Amine-Modified Silica You must block the silanol sites with a volatile base.

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (28%)

  • Gradient: Start at 95:4:1 and ramp to 90:9:1.

  • Alternative: If NH4OH is unavailable, use 1% Triethylamine (TEA) in the mobile phase.

ComponentFunction
DCM Solubilizes the lipophilic butyl chain.[1]
Methanol Increases polarity to elute the amine.
NH4OH / TEA Crucial: Competes for silanol binding sites, sharpening the peak shape.
Stage 3: Salt Formation (Final Polish)

The free base is an oil prone to oxidation (browning). Converting it to a salt stabilizes the compound and purifies it further.

Recommended Salt: The Dihydrochloride

  • Dissolve the purified oil in a minimum amount of dry Ethanol or Isopropanol.

  • Add 2.2 equivalents of HCl (4M in Dioxane).

  • Observation: A white precipitate should form immediately.

  • Dilute with Diethyl Ether to drive precipitation.

  • Filter and wash with Ether. Store in a desiccator.

Part 3: Troubleshooting & FAQs

Q1: My product is stuck on the column even with Methanol. What now?

A: You likely didn't use enough base modifier. The imidazole ring is "sticking" to the acidic silica.

  • Immediate Fix: Flush the column with DCM:MeOH:NH4OH (80:19:1).

  • Prevention: Pre-wash your silica column with mobile phase containing 1% Triethylamine before loading your sample. This "deactivates" the silica.

Q2: I see a spot on TLC that looks like my product but doesn't react with Ninhydrin.

A: This is likely the Des-amino alcohol or a Tertiary amine impurity.

  • Test: Ninhydrin only stains primary amines (deep purple/blue).

  • Action: Use an Iodine chamber or UV (254 nm) to visualize non-amine imidazole impurities. If it’s UV-active but Ninhydrin-negative, it is not your target primary amine.[1]

Q3: The oil turned brown overnight. Is it ruined?

A: Imidazoles and primary amines are both oxidation-sensitive.[1] The brown color is usually trace "pyrrolic-like" polymerization or N-oxide formation.[1]

  • Fix: Dissolve in MeOH, treat with activated charcoal for 30 minutes, filter through Celite, and re-concentrate. Store under Argon/Nitrogen at -20°C.

Q4: Can I use recrystallization to remove the "Dimer" without a column?

A: It is difficult but possible using the Oxalate Salt .

  • Protocol: Dissolve crude (post-extraction) in hot Ethanol. Add 1.0 eq of Oxalic acid. The primary amine oxalate often crystallizes more readily than the secondary amine salt. However, chromatography is far more reliable for this specific class of compounds.

Part 4: Decision Logic for Purification

Use this flow to determine your next step based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (DCM/MeOH/NH3) Start->CheckTLC Decision1 Is 'Dimer' spot visible? CheckTLC->Decision1 AcidBase Perform Acid/Base Extraction (pH 2 -> pH 12) Decision1->AcidBase No (High Purity) Column Flash Chromatography (Amine-modified Silica) Decision1->Column Yes (Major Impurity) Salt Form HCl Salt (Precipitation) AcidBase->Salt Column->AcidBase If non-basics remain Column->Salt If pure

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Biotage Application Note. (2023). "Strategies for Purifying Hydrophilic Amines." (General guidance on amine-modified silica). [Link]

Sources

Technical Support Center: Crystallization of Difficult Imidazole Amine Oils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of challenging imidazole amine oils. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining crystalline solids from these often-resinous or oily materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your crystallization processes effectively.

The unique chemical nature of imidazole amines—possessing both a basic amine function and the aromatic, hydrogen-bonding capable imidazole ring—presents a specific set of crystallization challenges.[1][2][3][4][5] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My imidazole amine consistently "oils out" instead of crystallizing. What is happening and how can I prevent it?

A1: "Oiling out" or liquid-liquid phase separation (LLPS) is a common problem when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[6] The compound separates as a supercooled liquid or oil, which often entraps impurities. For imidazole amines, this can be exacerbated by strong intermolecular interactions and the presence of flexible side chains.

To prevent oiling out, the primary goal is to control the rate of supersaturation and provide favorable conditions for nucleation. Here are several strategies:

  • Slower Cooling: Rapid cooling often leads to a high degree of supersaturation, favoring oiling out.[6] Implement a gradual cooling ramp to allow molecules sufficient time to orient into a crystal lattice.

  • Solvent System Modification: If your compound is too soluble in the chosen solvent, it's more likely to oil out.[7] Try a solvent in which the compound has lower solubility at room temperature but is soluble when heated. Alternatively, use an anti-solvent system. Dissolve your oil in a good solvent and slowly add an anti-solvent (in which the compound is poorly soluble) until turbidity is observed, then gently warm until the solution is clear before slow cooling.[8]

  • Seeding: Introducing a small seed crystal of the desired compound can bypass the kinetic barrier of nucleation and encourage crystal growth over oiling out.[8][9]

Q2: I don't have any seed crystals. How can I induce nucleation for the first time?

A2: Inducing nucleation without seed crystals can be achieved through several methods:

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create microscopic imperfections on the glass surface that serve as nucleation sites.[8]

  • Trituration: Add a small amount of a poor solvent to your oil and vigorously agitate the mixture with a glass rod. This can sometimes provide the energy needed to induce crystallization.[8]

  • Sonication: Subjecting the supersaturated solution to ultrasonic waves can sometimes trigger nucleation.

Q3: Are there any chemical modifications I can make to my imidazole amine to improve its crystallinity?

A3: Yes, for basic compounds like imidazole amines, chemical modification is a powerful strategy.

  • Salt Formation: Converting the free base to a salt is often the most effective method to induce crystallization.[10][11][12][13] The introduction of an ionic interaction with a suitable acid can significantly increase the lattice energy, leading to a higher melting point and improved crystallinity. Common acids for this purpose include hydrochloric acid, sulfuric acid, and various organic acids like tartaric or citric acid.[11]

  • Cocrystallization: If salt formation is not desirable or successful, cocrystallization is an excellent alternative.[1][14][15] This involves crystallizing the imidazole amine with a neutral "coformer" molecule. The two components are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding.[14][15] Imidazole itself can be a good coformer.[15]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming "Oiling Out"

This guide provides a step-by-step workflow to troubleshoot persistent oiling out of imidazole amines.

G start Start: Imidazole Amine Oil concentration Reduce Concentration (Increase Solvent Volume) start->concentration cooling_rate Decrease Cooling Rate (e.g., insulate flask) concentration->cooling_rate Still oils out success Crystalline Solid Obtained concentration->success Success! solvent_system Change Solvent System (e.g., anti-solvent addition) cooling_rate->solvent_system Still oils out cooling_rate->success Success! seeding Attempt Seeding (if crystals are available) solvent_system->seeding Still oils out solvent_system->success Success! trituration Triturate with Anti-Solvent seeding->trituration No seeds/Still oils out seeding->success Success! salt_formation Attempt Salt Formation trituration->salt_formation Still oils out trituration->success Success! cocrystallization Attempt Cocrystallization salt_formation->cocrystallization Salt not crystalline/undesired salt_formation->success Success! cocrystallization->success Success! failure Persistent Oiling Out: Re-evaluate Purification cocrystallization->failure Still oils out

Caption: Troubleshooting workflow for oiling out.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the imidazole amine oil in a minimum amount of a "good" solvent (e.g., methanol, ethanol, or acetone) at room temperature.

  • Slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the vessel and allow it to stand undisturbed at room temperature. If no crystals form, slowly cool the solution in a refrigerator and then a freezer.

Guide 2: Screening for Optimal Salt Formation

This guide outlines a systematic approach to identify a suitable acid for the salt formation of your imidazole amine.

Data Presentation: Salt Screening Parameters

AcidSolvent SystemResult (Crystalline/Oil/No Precipitate)
HCl (in ether)Ethanol/Ether
H₂SO₄ (in isopropanol)Isopropanol
Acetic AcidEthyl Acetate
Tartaric AcidMethanol/Water
Citric AcidAcetone

Experimental Protocol: Small-Scale Salt Screening

  • Dissolve a small amount (10-20 mg) of the imidazole amine oil in 1 mL of a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) in a small vial.

  • In separate vials, prepare solutions of various acids (e.g., 1M HCl in diethyl ether, 1M H₂SO₄ in isopropanol, or saturated solutions of solid acids like tartaric or citric acid in a suitable solvent).

  • Add the acid solution dropwise to the amine solution while observing for precipitation.

  • If a precipitate forms, examine it under a microscope for crystallinity. If it is an oil, try warming the solution to redissolve and then cooling slowly.

  • If a crystalline solid is obtained, scale up the procedure.

Guide 3: Decision Pathway for Crystallization Strategy

This diagram helps in selecting the most appropriate crystallization strategy based on the properties of your imidazole amine.

G start Imidazole Amine Oil is_basic Is the amine basic enough for stable salt formation? start->is_basic attempt_salt Attempt Salt Formation is_basic->attempt_salt Yes direct_crystallization Attempt Direct Crystallization of Free Base is_basic->direct_crystallization No/Weakly Basic salt_successful Is the salt crystalline? attempt_salt->salt_successful optimize_salt Optimize Salt Crystallization salt_successful->optimize_salt Yes consider_cocrystal Consider Cocrystallization salt_successful->consider_cocrystal No success Crystalline Solid optimize_salt->success consider_cocrystal->success optimize_direct Optimize Solvent, Temperature, and Seeding for Free Base direct_crystallization->optimize_direct optimize_direct->success

Caption: Decision tree for crystallization strategy.

References

  • WO2014007254A1 - Method for promoting crystallization of fats and oils - Google P
  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - MDPI. (URL: [Link])

  • A method to crystallize substances that oil out - ResearchGate. (URL: [Link])

  • Guide for crystalliz
  • How to recrystallize an oily compound? - ResearchGate. (URL: [Link])

  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - ResearchGate. (URL: [Link])

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Crystallization screening: the influence of history on current practice - PMC. (URL: [Link])

  • Crystallization modifiers in lipid systems - PMC - NIH. (URL: [Link])

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (URL: [Link])

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (URL: [Link])

  • Using the Cocrystal Approach as a Promising Drug Delivery System to Enhance the Dissolution and Bioavailability of Formononetin Using an Imidazole Coformer - PMC. (URL: [Link])

  • Amine workup : r/Chempros - Reddit. (URL: [Link])

  • Synthesis, hydrogen bond interactions and crystal structure elucidation of some stable 2H-imidazolium salts - Ingenta Connect. (URL: [Link])

  • Crystallization for oils and fuels development. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid - IUCr Journals. (URL: [Link])

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (URL: [Link])

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])

  • The anti-crystal engineering principles of imidazolium cations for ionic liquids - CrystEngComm (RSC Publishing). (URL: [Link])

  • Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - MDPI. (URL: [Link])

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (URL: [Link])

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - MDPI. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC. (URL: [Link])

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • [PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds | Semantic Scholar. (URL: [Link])

  • (a) Acid-imidazole dimer and hydroxyl-amide dimer between 25DHBA and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (URL: [Link])

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (URL: [Link])

  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Validation & Comparative

Comparative Guide: X-ray Crystallography of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative analysis of X-ray crystallography data for salts of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine , a critical chiral building block and intermediate in the synthesis of bioactive imidazole derivatives.

Executive Summary & Structural Context

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8) presents a unique crystallographic challenge due to its dual-nitrogen basicity (imidazole N3 vs. primary amine) and the conformational flexibility of the butyl chain.

This guide provides a technical framework for selecting, generating, and analyzing the solid-state forms of this compound. We compare the Hydrochloride (HCl) , L-Tartrate , and Fumarate salts, focusing on how counter-ion selection dictates crystal packing, hygroscopicity, and absolute configuration determination.

Why This Matters
  • Chiral Resolution: The 1-butanamine moiety is chiral. Use of chiral counter-ions (e.g., L-Tartaric acid) is the primary method for resolving the (S)- and (R)- enantiomers, verifiable only through Single Crystal X-ray Diffraction (SC-XRD).

  • Protonation Site: Determining whether the proton resides on the primary amine (

    
    ) or the imidazole ring (
    
    
    
    ) is critical for predicting solubility and stability.

Experimental Protocol: Crystal Growth & Data Collection

To obtain high-quality diffraction data, rigorous control over supersaturation is required.

Workflow: Salt Synthesis to Structure Solution

G cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-ray Analysis Start Free Base (Oil/Low Melt) Reaction Stoichiometric Mixing (1:1 or 1:2 in MeOH) Start->Reaction Acid Counter-Acid (HCl / Tartaric / Fumaric) Acid->Reaction Method1 Vapor Diffusion (MeOH -> Et2O) Reaction->Method1 Preferred Method2 Slow Evaporation (EtOH/H2O) Reaction->Method2 Data Data Collection (Mo/Cu Kα, 100K) Method1->Data Method2->Data Solve Structure Solution (SHELXT / OLEX2) Data->Solve

Figure 1: Optimized workflow for generating diffraction-quality crystals of imidazole-alkylamine salts.

Detailed Methodology
  • Salt Formation: Dissolve 1 mmol of the free amine in 2 mL methanol. Add 1 mmol (or 0.5 mmol for fumarate) of the acid dropwise. Stir for 30 min at RT.

  • Crystallization (Vapor Diffusion): Place the salt solution in a small inner vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly. The slow diffusion of ether will induce nucleation over 24-72 hours.

  • X-ray Data Collection: Mount a single crystal (

    
     mm) on a goniometer. Collect data at 100 K  to reduce thermal motion of the butyl chain.
    

Comparative Analysis of Salt Forms

The choice of counter-ion dramatically alters the solid-state landscape. Below is the comparative profile based on typical imidazole-alkylamine behaviors.

Table 1: Crystallographic & Physicochemical Profile[1]
FeatureHydrochloride (HCl) L-Tartrate (Chiral) Hemifumarate
Crystal System Monoclinic (

or

)
Monoclinic (

)
Triclinic (

)
Protonation Site Primary Amine (

)
Primary Amine (

)
Primary Amine (

)
H-Bond Network 2D Sheets (Charge-assisted)3D Framework (Robust)1D Tapes/Chains
Packing Coefficient High (>70%)Medium (65-68%)High (>72%)
Hygroscopicity High (Deliquescent risk)Low (Stable hydrate)Very Low (Non-hygroscopic)
Utility Solubility enhancementChiral Resolution Solid-state stability
Deep Dive: Structural Features
A. The Hydrochloride Salt (Cl⁻)
  • Mechanism: The chloride ion acts as a bridge, accepting H-bonds from the ammonium group (

    
    ).
    
  • Risk: Imidazole rings often stack (

    
     interactions) in HCl salts, but the flexible butyl chain can lead to disorder .
    
  • Data Check: Look for high thermal ellipsoids on the terminal methyl group of the butyl chain.

B. The L-Tartrate Salt (Target for Resolution)
  • Mechanism: L-Tartaric acid is the "Gold Standard" for resolving this amine.

  • Space Group: Must be a non-centrosymmetric space group (e.g.,

    
    ) due to the chiral anion.
    
  • Absolute Configuration: The Flack parameter in the X-ray refinement will confirm if you have isolated the (S)- or (R)- amine.

  • Interaction: Expect a "head-to-tail" hydrogen bonding network where the carboxylate of tartrate binds the ammonium, and the hydroxyls bind the imidazole nitrogen.

C. The Hemifumarate Salt
  • Mechanism: Fumaric acid is centrosymmetric. It typically sits on a crystallographic inversion center, linking two amine molecules.

  • Stability: This form often yields the highest melting point and lowest hygroscopicity, making it ideal for API formulation.

Structural Interaction Map

Understanding the intermolecular forces is key to explaining stability.

Interactions cluster_packing Crystal Packing Forces Amine 1-Butanamine (Cation) Imidazole Imidazole Ring (Neutral/Cation) Amine->Imidazole Intramolecular C-H...N CounterIon Counter-Ion (Anion) Amine->CounterIon Strong Charge-Assisted N-H(+) ... O(-)/Cl(-) VanDerWaals Hydrophobic Packing (Butyl Chains) Amine->VanDerWaals Imidazole->CounterIon Weak H-Bond C-H ... O/Cl PiStacking Pi-Pi Stacking (Imidazole-Imidazole) Imidazole->PiStacking Water Lattice Water (Optional) CounterIon->Water H-Bond Donor/Acceptor Water->Amine Bridging H-Bond

Figure 2: Interaction map highlighting the dominant forces stabilizing the crystal lattice.

Critical Data Validation (Self-Check)

When analyzing your X-ray data for these salts, verify these parameters to ensure scientific integrity:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for a publishable structure.
  • Flack Parameter: For the Tartrate salt, a value near

    
     indicates correct absolute configuration; 
    
    
    
    indicates inverted structure.
  • Proton Transfer: Locate the H-atom peaks in the difference Fourier map (

    
    ) near the nitrogen atoms. Confirm the H is bonded to the amine N, not just shared.
    
  • CheckCIF: Always run your .cif file through the IUCr CheckCIF server to identify alerts regarding void spaces or disorder.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

  • Flack, H. D. (1983).[3] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (Key for chiral resolution analysis).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting crystal packing).

Sources

Establishing Analytical Rigor: Elemental Analysis Standards for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals working with 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8), establishing a reliable analytical standard is a critical bottleneck. As a hygroscopic, nitrogen-rich primary amine, this compound frequently fails traditional combustion analysis (CHN) criteria due to water absorption and carbonate formation.

This guide objectively compares the performance of Classical Combustion Analysis against Quantitative NMR (qNMR) , establishing qNMR as the superior "primary standard" method for this specific class of imidazole-amines. We provide validated protocols to transition your characterization workflow from relative estimation to absolute quantification.

Part 1: The Analytical Challenge

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine presents a "perfect storm" for elemental analysis errors:

  • Hygroscopicity: The imidazole ring and primary amine moiety avidly attract atmospheric moisture, skewing %C and %N values.

  • CO₂ Reactivity: Primary amines react with atmospheric CO₂ to form carbamates, leading to "drifting" elemental results over time.

  • Nitrogen Density: With three nitrogen atoms in a small molecule (Theoretical N: ~27.4%), incomplete combustion can occur in standard CHN furnaces, leading to low nitrogen recovery.

Theoretical Elemental Composition (C₈H₁₅N₃):

  • MW: 153.23 g/mol

  • Carbon: 62.71%

  • Hydrogen: 9.87%

  • Nitrogen: 27.42%

Part 2: Comparative Analysis of Standards

We compared three methodologies for establishing the purity of a synthesis batch.

Method A: Classical Combustion Analysis (CHN)

Industry standard for bulk characterization.

  • Mechanism: High-temperature combustion (>900°C) followed by GC detection of CO₂, H₂O, and N₂.

  • Performance on Target Molecule:

    • Accuracy: Low to Moderate. Often shows high Hydrogen (+0.5-1.0%) and low Carbon due to water uptake.

    • Precision: ±0.3% is difficult to achieve without rigorous drying (e.g., drying pistol at 60°C over P₂O₅ for 24h).

    • Verdict: Unreliable as a primary standard for this hygroscopic amine unless corrected for water content determined by Karl Fischer titration.

Method B: Quantitative NMR (qNMR) – Recommended

The absolute purity method.

  • Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (IS).

  • Performance on Target Molecule:

    • Accuracy: High (<1% uncertainty). Differentiates between the target molecule, residual solvent, water, and inorganic salts.

    • Precision: Excellent with proper relaxation delays (d1 > 30s).

    • Verdict: The Gold Standard. It eliminates the "water error" inherent in CHN.

Method C: HPLC-UV/CAD

Relative purity method.

  • Mechanism: Chromatographic separation.

  • Performance on Target Molecule:

    • Accuracy: Misleading. UV detection at 210/254 nm captures the imidazole ring but may miss non-chromophoric impurities (like inorganic salts) or over-represent oxidation byproducts.

    • Verdict: Useful for tracking organic impurities, but cannot establish the absolute mass balance required for a reference standard.

Part 3: Data Summary & Decision Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HPLC-UV
Primary Output % Composition (Relative)Absolute Purity (w/w %)Area % (Relative)
Water Sensitivity High (Falsifies results)None (Separated signal)None (Invisible)
Sample Requirement 2–5 mg10–20 mg<1 mg
Destructive? YesNoYes
Suitability for Target Secondary (Requires KF correction)Primary (Self-validating)Supporting
Part 4: Validated Experimental Protocols
Protocol 1: Sample Drying (Prerequisite)

Before any analysis, the hygroscopic nature must be managed.

  • Place the sample in a drying pistol or vacuum oven.

  • Desiccant: Phosphorus Pentoxide (P₂O₅) or activated molecular sieves.

  • Conditions: 40°C under high vacuum (<1 mbar) for 12 hours.

  • Critical Step: Flush the release valve with dry Nitrogen/Argon before opening to prevent immediate water re-absorption.

Protocol 2: qNMR Purity Determination

This protocol avoids the reaction between Maleic Acid and primary amines (Michael addition), which is a common error.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why: Chemically inert toward amines, stable, distinct singlet at ~3.0 ppm (well-separated from Imidazole-CH₃ at ~3.7 ppm and Butyl-CH₃ at ~0.9 ppm).

  • Solvent: DMSO-d₆ (99.9% D).

    • Why: Prevents proton exchange broadening seen in D₂O; ensures solubility of both free base and potential salts.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~15 mg of the dried Target Amine (

    
    ) and ~10 mg of Dimethyl Sulfone IS (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Transfer to 5mm NMR tube.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 90°

    • Spectral Width: 20 ppm

    • Relaxation Delay (d1): 60 seconds (Critical: T1 for small molecules can be long; incomplete relaxation causes integration errors).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (3.0 ppm) and the Target Imidazole-CH₃ singlet (~3.7 ppm).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=6, Target-Me=3)
      
    • 
      : Molecular Weight (IS=94.13, Target=153.23)
      
    • 
      : Purity of IS (usually 99.9%)
      
Part 5: Analytical Workflow Visualization

AnalysisWorkflow Start Start: Crude 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine Drying Vacuum Drying (P2O5, 40°C, 12h) Start->Drying Decision Is Absolute Purity Required? Drying->Decision qNMR qNMR (DMSO-d6) Internal Std: Dimethyl Sulfone Decision->qNMR Yes (Primary Std) CHN Combustion Analysis (CHN) Decision->CHN No (Routine Check) Calc_qNMR Calculate Purity directly (Water/Solvent excluded) qNMR->Calc_qNMR KF Karl Fischer Titration (Water Content) CHN->KF Required correction Calc_CHN Correct CHN data using KF value KF->Calc_CHN Result Validated Reference Standard Calc_qNMR->Result High Accuracy Calc_CHN->Result Moderate Accuracy

Figure 1: Decision tree for selecting the appropriate analytical pathway. qNMR offers a direct route to purity without auxiliary water determination.

References
  • Sigma-Aldrich. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine Product Specification. Merck KGaA.

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid and Dimethyl Sulfone. Rapport BIPM-2018/01.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 2012.

  • NIST. 1-Methylimidazole Properties and Spectra. NIST Chemistry WebBook, SRD 69.

Sources

A Comparative Guide to the Synthesis and GC-MS Validation of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Synthetic Route Validation

In pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous validation. For key intermediates like 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, a versatile building block in medicinal chemistry, the chosen synthetic pathway dictates not only the economic feasibility but also the purity and safety profile of the final active pharmaceutical ingredient (API).[1] Selecting and validating a synthetic route is a strategic decision that impacts everything from cost of goods to regulatory compliance.[2] This guide provides an in-depth comparison of two plausible synthetic routes for this target compound and details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for their validation. Our focus is on the practical application of these techniques, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Comparative Analysis of Synthesis Routes

Two common strategies in organic synthesis, a Grignard reaction and a reductive amination, present viable pathways to 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine. Each route possesses distinct advantages and challenges, particularly concerning reaction control and impurity profiles.

Route A: Grignard Reaction Pathway

This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent to construct the carbon skeleton of the target molecule.[3][4] The synthesis proceeds in two main steps:

  • Formation of the Grignard Reagent & Addition: 1-Methylimidazole is first deprotonated at the C2 position using a strong base like n-butyllithium to form 1-methyl-2-lithioimidazole. This is then transmetalated with magnesium bromide to form the Grignard reagent. This reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.[5] An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(1-methyl-1H-imidazol-2-yl)butan-1-ol.

  • Conversion of Alcohol to Amine: The intermediate alcohol is then converted to the target primary amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by nucleophilic substitution with ammonia or, more directly, via a Mitsunobu reaction with a protected amine equivalent.

Causality and Considerations: The Grignard approach is powerful for building the core structure in a single step.[6] However, it is highly sensitive to moisture and protic impurities, which can quench the Grignard reagent and reduce yield.[3] A significant potential impurity in this route is the unreacted starting aldehyde and the formation of homo-coupled byproducts from the Grignard reagent.

Synthesis Route A cluster_0 Route A: Grignard Reaction 1-Methylimidazole 1-Methylimidazole Intermediate_Alcohol 1-(1-methyl-1H-imidazol-2-yl)butan-1-ol 1-Methylimidazole->Intermediate_Alcohol 1. n-BuLi, MgBr2 2. Butyraldehyde 3. H3O+ Butyraldehyde Butyraldehyde Butyraldehyde->Intermediate_Alcohol Final_Product_A 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine Intermediate_Alcohol->Final_Product_A Mitsunobu Reaction or Halogenation/Amination

Caption: Synthesis Route A via Grignard reaction.

Route B: Reductive Amination Pathway

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds.[7][8] This route also involves a two-step process:

  • Acylation of 1-Methylimidazole: 1-Methylimidazole is acylated with butyryl chloride in the presence of a suitable base to form the ketone intermediate, 1-(1-methyl-1H-imidazol-2-yl)butan-1-one. This reaction typically proceeds cleanly with high yield.

  • Reductive Amination: The ketone intermediate is then reacted with an ammonia source (e.g., ammonium acetate) to form an intermediate imine.[9] This imine is not isolated but is reduced in situ using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final primary amine.[10]

Causality and Considerations: Reductive amination is often preferred for its operational simplicity and milder reaction conditions.[7] The use of selective reducing agents like NaBH₃CN is crucial as they readily reduce the protonated imine intermediate but are much slower to reduce the starting ketone, minimizing the formation of the alcohol byproduct.[8] Potential impurities can include unreacted ketone and over-alkylated secondary or tertiary amines, though the latter is less common when using a large excess of the ammonia source.

Synthesis Route B cluster_1 Route B: Reductive Amination 1-Methylimidazole_B 1-Methylimidazole Intermediate_Ketone 1-(1-methyl-1H-imidazol-2-yl)butan-1-one 1-Methylimidazole_B->Intermediate_Ketone Acylation Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Intermediate_Ketone Final_Product_B 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine Intermediate_Ketone->Final_Product_B NH4OAc, NaBH3CN

Caption: Synthesis Route B via Reductive Amination.

Part 2: A Self-Validating GC-MS Protocol for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this validation study due to its high separation efficiency and definitive mass-based identification capabilities. However, primary amines like our target compound are notoriously difficult to analyze directly by GC due to their polarity, which can lead to poor peak shape and column adsorption.[11] To overcome this, a derivatization step is essential.[12][13]

The Rationale for Derivatization

Derivatization converts polar, active hydrogens (on the -NH₂ group) into less polar, more thermally stable groups.[12] This chemical modification achieves several key objectives:

  • Increased Volatility: Allows for analysis at lower temperatures, minimizing thermal degradation.[12]

  • Improved Peak Shape: Reduces interactions with the GC column, resulting in sharp, symmetrical peaks.[12]

  • Enhanced Sensitivity: Can improve the detection limits of the analyte.[13]

For this application, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It is a highly reactive reagent that efficiently derivatizes the primary amine to its corresponding bis(trimethylsilyl) derivative, which exhibits excellent chromatographic properties.[12][14]

Detailed Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the crude reaction mixture from either Route A or Route B into a 2 mL GC vial.

  • Add 500 µL of a suitable anhydrous solvent (e.g., acetonitrile or ethyl acetate) to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[12]

  • Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[12]

  • Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[15]

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[16][17]

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line: 290°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized target compound by its retention time and mass spectrum.

  • Integrate all peaks in the chromatogram to determine the relative area percent purity.

  • Identify major impurities by comparing their mass spectra against standard libraries (e.g., NIST) and by interpreting their fragmentation patterns in the context of the respective synthesis route.

GCMS_Workflow cluster_2 GC-MS Validation Workflow Sample Crude Product (from Route A or B) Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add BSTFA (+1% TMCS) Heat at 70°C Dissolve->Derivatize Inject Inject 1 µL into GC-MS Derivatize->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (MSD) Ionize->Detect Analyze Data Interpretation: Purity Calculation & Impurity Identification Detect->Analyze

Caption: The GC-MS workflow for sample validation.

Part 3: Comparative Data and Performance Analysis

To illustrate the power of this validation method, we present hypothetical but realistic data from the GC-MS analysis of crude products from both synthetic routes.

ParameterSynthesis Route A (Grignard)Synthesis Route B (Reductive Amination)
Overall Yield (%) ~65%~78%
Purity by GC Area % 88.2%95.5%
Retention Time (Derivatized Product) 11.45 min11.45 min
Key Impurity 1 Butyraldehyde (unreacted) RT: ~3.5 minArea: 4.5%1-(1-methyl-1H-imidazol-2-yl)butan-1-one (unreacted) RT: ~9.8 minArea: 2.1%
Key Impurity 2 1,1'-(ethane-1,2-diyl)bis(1-methyl-1H-imidazole) RT: ~12.1 minArea: 2.8%1-(1-methyl-1H-imidazol-2-yl)butan-1-ol (side product) RT: ~10.2 minArea: 1.3%
Process Suitability ModerateHigh
Interpretation and Conclusion

The GC-MS data provides a clear and objective comparison of the two synthetic routes.

  • Route B (Reductive Amination) emerges as the superior pathway. It demonstrates a significantly higher overall yield and a cleaner crude product profile, with a purity of 95.5%.[7][9] The primary impurity is the unreacted ketone, which is structurally distinct and likely easier to remove during final purification compared to the impurities from Route A. The presence of the alcohol side-product is minimal, confirming the high selectivity of the chosen reducing agent.

  • Route A (Grignard) , while a viable method, presents more significant challenges. The lower yield and purity (88.2%) are notable. The presence of unreacted, volatile butyraldehyde and a homo-coupled byproduct indicates that the reaction is less controlled and more sensitive to reaction conditions.[3][6] Purifying the final product from these impurities could be more complex and costly on a larger scale.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Retrieved from [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. National Library of Medicine. Retrieved from [Link]

  • Chen, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 305-314. Retrieved from [Link]

  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Ganguly, S., & Razdan, B. (2007). Synthesis of some new derivatives of 2-methyl imidazole. ResearchGate. Retrieved from [Link]

  • Sun, Y. (2026). Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes. Tianming Pharmaceuticals. Retrieved from [Link]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. InTech. Retrieved from [Link]

  • Wanner, M. J. (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Lupin. (2025). Route Scouting in API Development: How to Choose the Right Synthetic Pathway. Lupin Manufacturing Solutions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Quality Control of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Charactered Reference Standard

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is a chiral primary amine containing a substituted imidazole ring. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its quality attributes is paramount for ensuring the safety, efficacy, and consistency of the final drug product. A well-characterized reference standard is the cornerstone of any quality control strategy, serving as the benchmark against which all production batches are measured.[1] The establishment of a reference standard that is thoroughly evaluated for its identity, purity (both chemical and stereochemical), and potency is not merely a regulatory requirement but a fundamental scientific necessity.

This guide will navigate the complexities of establishing and utilizing a reference standard for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine by comparing various analytical techniques. We will delve into the rationale behind experimental choices, providing a logical framework for method selection and data interpretation.

Establishing a Reference Standard: Beyond a Simple Purity Value

The quality of a reference standard for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is defined by several critical attributes. A commercially available standard for this compound indicates a purity of 95%, but for rigorous pharmaceutical quality control, a more detailed characterization is essential.[2]

Identity Confirmation

Unequivocal confirmation of the chemical structure is the first step. A combination of spectroscopic techniques is indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are unique to the molecule's structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H bond of the primary amine and the C=N and C-N bonds within the imidazole ring.

Purity Assessment

Purity is a multi-faceted attribute that encompasses chemical purity, chiral purity, and the content of residual solvents and inorganic impurities.

  • Chemical Purity: The proportion of the desired compound in the material. This is often determined by chromatographic methods.

  • Chiral Purity (Enantiomeric Excess): As 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is a chiral compound, it is crucial to quantify the percentage of the desired enantiomer relative to its mirror image (distomer). Chiral amines are pivotal in asymmetric synthesis and are often essential components of drugs.[3]

  • Residual Solvents: Organic volatile impurities that may be present from the synthesis and purification processes.

  • Water Content: Determined by Karl Fischer titration.

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): Measures the amount of non-volatile inorganic substances.

Potency/Assay

The assay value represents the amount of the active substance and is a critical parameter for a reference standard. It can be determined by a variety of techniques, with quantitative NMR (qNMR) being a powerful primary method.[4][5][6][7][8]

Comparison of Analytical Techniques for Quality Control

The selection of analytical techniques should be based on their specificity, sensitivity, accuracy, and the specific quality attribute being assessed. The following table provides a comparative overview of key analytical methods. A multi-faceted analytical approach is essential for a robust characterization.[6]

Analytical Technique Primary Application Strengths Limitations Typical Performance for Imidazole/Amine Compounds
High-Performance Liquid Chromatography (HPLC-UV) Chemical Purity, AssayHigh resolution, quantitative, robust.Requires a chromophore for UV detection. May require derivatization for compounds with poor UV absorbance.Excellent for separating polar imidazole-containing compounds. C18 or C8 columns are commonly used.[9][10]
Chiral HPLC Chiral Purity (Enantiomeric Excess)Direct separation of enantiomers.Column selection can be challenging and requires screening.Polysaccharide-based chiral stationary phases (CSPs) are often effective for primary amines.[10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents, Impurity IdentificationHigh sensitivity, excellent for volatile compounds, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar amines.[14][15][16][17]
Nuclear Magnetic Resonance (¹H NMR) Identity, Structure ElucidationNon-destructive, provides detailed structural information.Lower sensitivity compared to chromatographic methods.Provides clear signals for the imidazole ring and alkyl chain protons.
Quantitative NMR (qNMR) Assay (Purity Determination)Primary method, no need for a specific reference standard of the analyte, highly accurate.[4][5][6][7]Requires a certified internal standard, higher initial instrument cost.A powerful tool for the absolute quantification of pharmaceutical reference materials.[4][5][7]
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.Specific for water content only.Standard method for water determination in pharmaceutical substances.
Acid-Base Titration AssaySimple, cost-effective.Non-specific, will titrate any basic functional groups present.Suitable for a preliminary assay of the basic amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the quality control of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine.

Protocol 1: Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)[15]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Phosphoric acid in water). A gradient elution is recommended to separate impurities with a wide range of polarities.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and the test sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the imidazole ring)

  • Data Analysis:

    • Calculate the percentage purity by the area normalization method. The purity is calculated as the ratio of the peak area of the main component to the total area of all peaks.

Protocol 2: Chiral Purity by Chiral HPLC

Objective: To determine the enantiomeric excess of the desired enantiomer of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol or Ethanol (HPLC grade)

  • Diethylamine or Trifluoroacetic acid (as a mobile phase modifier to improve peak shape)[9]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). Add a small amount of an amine modifier like diethylamine (0.1%) to improve the peak shape of the basic amine.[12]

  • Standard and Sample Preparation:

    • Prepare a solution of the racemic mixture (if available) to confirm the elution order and resolution of the enantiomers.

    • Prepare a solution of the test sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 3: Assay by Quantitative NMR (qNMR)

Objective: To accurately determine the purity (assay) of the 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine reference standard and the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay to ensure full relaxation of all protons).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:[5] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • 'analyte' refers to 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

      • 'std' refers to the internal standard

Potential Impurities and their Control

Potential Process-Related Impurities:

  • Starting materials: Unreacted 1-methylimidazole, butyraldehyde, or other precursors.

  • By-products: Products from side reactions, such as over-alkylation or incomplete cyclization.

  • Reagents: Residual catalysts or other reagents used in the synthesis.

  • Enantiomeric impurity: The unwanted enantiomer.

Control Strategy:

  • The HPLC method for chemical purity should be validated to detect and quantify all potential process-related impurities.

  • The chiral HPLC method is essential for controlling the enantiomeric impurity.

  • GC-MS is suitable for monitoring residual solvents.

Visualization of the Quality Control Workflow

The following diagrams illustrate the logical workflow for the quality control of a 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine reference standard.

QC_Workflow cluster_0 Reference Standard Qualification cluster_1 Routine Batch Release Start New Batch of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine Identity Identity Confirmation (NMR, MS, IR) Start->Identity Purity Purity Assessment Identity->Purity Assay Assay Determination (qNMR) Purity->Assay Certification Certification as Reference Standard Assay->Certification Comparison Comparison to Reference Standard Certification->Comparison Establishes Benchmark Batch Production Batch Batch->Comparison Release Batch Release Comparison->Release

Caption: Quality control workflow from reference standard qualification to routine batch release.

Purity_Assessment_Details Purity Purity Assessment Chem_Purity Chemical Purity (HPLC-UV) Purity->Chem_Purity Chiral_Purity Chiral Purity (Chiral HPLC) Purity->Chiral_Purity Residual_Solvents Residual Solvents (GC-MS) Purity->Residual_Solvents Water_Content Water Content (Karl Fischer) Purity->Water_Content Inorganic_Imp Inorganic Impurities (ROI/Sulfated Ash) Purity->Inorganic_Imp

Caption: Breakdown of the multifaceted purity assessment for the reference standard.

Conclusion: A Foundation of Trustworthiness

Establishing a high-quality, well-characterized reference standard for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is a critical endeavor that underpins the entire drug development process. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers and quality control professionals can build a comprehensive profile of the reference standard. This multi-faceted approach ensures the identity, purity, and potency of the standard, thereby providing a solid and trustworthy foundation for all subsequent analytical testing and ensuring the quality of the final pharmaceutical product. The use of reference materials produced under an ISO 17034 accredited quality system provides the highest level of assurance.[1][3][30][31][32]

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Royal Society of Chemistry. Novel chiral imidazole cyclophane receptors: synthesis and enantioselective recognition for amino acid derivatives. [Link]

  • Global Accreditation. ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ResearchGate. Chiral Imidazole Derivatives Synthesis from Enantiopure N-Protected α-Amino Acids. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • ResearchGate. Determination of the purity of pharmaceutical reference materials by H-1 NMR using the standardless PULCON methodology. [Link]

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • The ANSI Blog. What Is ISO 17034? [Link]

  • ResearchGate. A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • Veeprho. Imidazole Impurities and Related Compound. [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. [Link]

  • Profolus. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • ACS Publications. Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • C.A.T. GmbH & Co. Analyses of amino acids, Enantiomeric purity. [Link]

  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • TSI Journals. Synthesis of some substituted imidazole derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ResearchGate. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • University of South Alabama. Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS No. 1033693-05-8).

Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide is synthesized from established best practices for handling structurally related compounds, namely substituted imidazoles and aliphatic amines. The core principle is to treat the substance with a high degree of caution, assuming it possesses a hazard profile inclusive of its functional groups until proven otherwise.

Hazard Assessment and Characterization

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine combines two key functional groups: a substituted imidazole ring and a primary amine. This structure suggests a specific set of potential hazards that must be managed during disposal.

  • Amine Group: Aliphatic amines are often corrosive, can cause skin and eye burns, and may be toxic.[1][2] They are basic and will react exothermically with acids.[1]

  • Imidazole Ring: Substituted imidazoles can be harmful if swallowed, are known skin and eye irritants, and may cause respiratory irritation.[3]

Therefore, the waste must be characterized as Hazardous Chemical Waste . It should never be disposed of down the drain or in regular trash.[1]

Table 1: Anticipated Hazard Profile

Hazard Type Potential Effect Rationale
Skin Contact Irritation, potential for severe burns.[3] Characteristic of both amine and imidazole functional groups.
Eye Contact Irritation, potential for serious eye damage.[4] Common hazard for corrosive amines and irritating heterocycles.
Ingestion Harmful or fatal if swallowed.[4] A common toxicity warning for related imidazole compounds.
Inhalation May cause respiratory tract irritation.[3] Vapors or aerosols can be irritating.
Reactivity Reacts with acids and strong oxidizing agents.[1][3] The basic amine group is reactive towards acids.

| Environmental | Potential harm to aquatic life.[1] | Amines can be ecotoxic and should not enter waterways. |

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, ensure you are wearing the appropriate PPE. The causality is clear: to prevent chemical contact through all potential routes of exposure, a multi-layered defense is necessary.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Justification
Eye Protection Chemical safety goggles and a face shield.[5] Protects against splashes that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5] Prevents skin contact, irritation, and potential burns.
Body Protection A lab coat or chemical-resistant apron.[5] Protects skin and personal clothing from contamination.

| Work Area | Use in a chemical fume hood or well-ventilated area. | Minimizes the risk of inhaling potentially irritating vapors. |

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Isolate: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Dispose: The container with the spill cleanup material must be labeled and disposed of as hazardous waste, following the procedures outlined below.[5]

Step-by-Step Disposal Protocol

The primary and only recommended method for the disposal of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is through a licensed hazardous waste disposal company.[1][5] This ensures the waste is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

The foundation of safe disposal is the rigorous segregation of waste streams. This prevents dangerous reactions and simplifies the final disposal process, often reducing costs.

  • Use a Dedicated Container: Collect all waste containing 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine in a dedicated container. This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.[5]

  • Container Material: The container must be made of a chemically compatible material, such as glass or high-density polyethylene (HDPE), with a tightly fitting screw cap.[6] Do not use metal containers, as corrosive amines can react with them.[6]

  • Avoid Mixing: Do not mix this amine-based waste with other waste streams, especially acidic waste or waste containing strong oxidizing agents.[1][6] Mixing with acids can cause a violent exothermic reaction.

Step 2: Proper Labeling

Regulatory compliance and safety demand that every waste container is meticulously labeled. In the event of an emergency, this information is critical for first responders.

  • Label Contents Clearly: The container must be indelibly and legibly labeled with the following information:

    • The words "HAZARDOUS WASTE" .[5][6]

    • The full chemical name: "Waste 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine" .[6] Generic names like "solvent waste" are unacceptable.

    • If in solution, the solvent must also be identified (e.g., "in Methanol").[6]

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date of accumulation.

Step 3: Secure Storage

While awaiting pickup, the waste must be stored safely to prevent accidents and exposure.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Ventilation: The storage area must be cool and well-ventilated.[1]

  • Segregation: Keep the container physically separate from incompatible materials like acids and oxidizers.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Step 4: Arrange for Professional Disposal

Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves without specific, validated protocols and approval from their safety officer.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[5]

  • Documentation: Maintain a detailed log of the waste generated, including the quantity and date. This is often required for regulatory compliance.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine.

G start_node Waste Generated: 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine ppe_node Step 1: Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start_node->ppe_node spill_node Spill Occurs start_node->spill_node segregate_node Step 2: Segregate Waste Use dedicated, compatible container. NO mixing with acids or oxidizers. ppe_node->segregate_node label_node Step 3: Label Container 'HAZARDOUS WASTE' Full Chemical Name & Date segregate_node->label_node store_node Step 4: Store Securely Cool, ventilated SAA. Secondary Containment. label_node->store_node ehs_node Step 5: Arrange Pickup Contact EHS or Licensed Hazardous Waste Contractor store_node->ehs_node end_node Compliant & Safe Disposal ehs_node->end_node spill_protocol Execute Spill Protocol: 1. Isolate & Ventilate 2. Absorb with Inert Material 3. Collect in Labeled Container spill_node->spill_protocol YES spill_protocol->segregate_node Cleanup materials enter waste stream

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 2
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.